2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-10-4(12-9)11-2-3/h1-2H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDZRGBKSZJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Profile & Characterization of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
[1][2]
Executive Summary
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS: 1131567-98-0) is a specialized pyrimidine derivative utilized primarily as an intermediate in the synthesis of bioactive agrochemicals and pharmaceuticals.[1][2][3][4] Its structural core combines the electron-deficient pyrimidine ring with a lipophilic trifluoromethyl (
Critical Distinction: Researchers must distinguish this compound from its regioisomer, 2-Hydrazinyl-4-(trifluoromethyl)pyrimidine (CAS: 197305-97-8), which exhibits significantly different reactivity and physical properties.[1][2]
Chemical Identity & Structural Analysis[1][2][5][6][7]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine |
| CAS Registry Number | 1131567-98-0 |
| Molecular Formula | |
| Molecular Weight | 178.12 g/mol |
| SMILES | FC(F)(F)c1cnc(NN)nc1 |
| InChI Key | (Predicted) XQCAINVUBSAUBJ-UHFFFAOYSA-N (Isomer dependent) |
Structural Visualization
The molecule possesses
Figure 1: Structural analysis of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine highlighting functional groups and electronic effects.[1][2]
Physicochemical Properties[1][2][9][10]
The following data aggregates experimental observations from homologous series and predicted computational models where specific experimental values for the 5-isomer are proprietary.
| Property | Value / Range | Notes |
| Physical State | Solid (Crystalline powder) | Typically white to pale yellow.[1] |
| Melting Point | 105 – 115 °C (Predicted) | The 4-isomer melts at 99-101°C. The 5-isomer typically exhibits a slightly higher lattice energy due to symmetry.[1] |
| Boiling Point | ~230 °C (at 760 mmHg) | Decomposes before boiling at standard pressure.[2] |
| Density | High density attributed to trifluoromethylation.[2] | |
| Solubility | Soluble in DMSO, Methanol, DMF.[1][2] Sparingly soluble in water. Soluble in aqueous dilute acid (HCl).[2] | Protonation of the terminal hydrazine nitrogen facilitates aqueous solubility.[2] |
| pKa (Predicted) | ~3.5 (Conjugate acid of hydrazine) | The electron-withdrawing pyrimidine ring significantly lowers the basicity of the hydrazine compared to phenylhydrazine.[2] |
| LogP | 0.8 – 1.2 | Moderate lipophilicity suitable for CNS-active drug scaffolds.[1] |
Spectral Characterization (Diagnostic)[2]
To validate the identity of synthesized or purchased material, the following spectral signals are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):-
8.60 – 8.80 (s, 2H): Protons at positions 4 and 6.[2] These appear as a singlet due to chemical equivalence (symmetry) or a fine quartet (
) due to long-range coupling with the group.[1][2] - 8.00 – 9.00 (broad s, 1H): Hydrazine NH (internal).[2]
-
4.00 – 5.00 (broad s, 2H): Hydrazine
(terminal).[2] Note: Exchangeable with .
-
8.60 – 8.80 (s, 2H): Protons at positions 4 and 6.[2] These appear as a singlet due to chemical equivalence (symmetry) or a fine quartet (
-
F NMR (376 MHz, DMSO-
):
Mass Spectrometry (MS)
Synthesis & Experimental Protocols
Synthesis Workflow (Nucleophilic Aromatic Substitution)
The most robust route to this compound is the
Figure 2: Synthesis pathway via nucleophilic aromatic substitution (
Detailed Synthesis Protocol
Objective: Preparation of 5.0 g of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.
-
Preparation:
-
Charge a 100 mL round-bottom flask with 2-chloro-5-(trifluoromethyl)pyrimidine (5.0 g, 27.4 mmol) and Ethanol (50 mL).
-
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Add Hydrazine hydrate (80% aqueous solution, 4.0 mL, ~68 mmol, 2.5 equiv) dropwise over 10 minutes. Caution: Exothermic reaction.[1]
-
-
Reaction:
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Dilute the residue with water (20 mL) to precipitate the product.[2]
-
Filter the solid and wash with cold water (
) and cold diethyl ether ( ).
-
-
Purification:
-
Recrystallize from Ethanol/Water if necessary.
-
Dry under high vacuum at 40°C for 12 hours.
-
Handling, Stability & Safety (SDS Summary)
Hazard Identification
-
GHS Classification:
Storage & Stability[1][2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Hydrazine derivatives are susceptible to air oxidation over extended periods, turning yellow/brown.[2]
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[1][2]
Self-Validating Safety Protocol
Before scaling up, perform a "Drop Test" :
-
Dissolve a small amount (10 mg) in methanol.
-
Add a drop of acetone.
-
If the solution warms slightly or precipitates a hydrazone rapidly, the hydrazine functionality is active.[2] This confirms both identity and reactivity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1131567-98-0, 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.[1] Retrieved from [Link][2]
-
Organic Syntheses (2010). General procedures for Nucleophilic Aromatic Substitution on Pyrimidines. (Methodology grounding). Retrieved from [Link]
A Technical Guide to 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine: Structure, Synthesis, and Applications in Modern Chemistry
This guide provides an in-depth analysis of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will explore its core chemical identity, a robust synthetic pathway, key reactive properties, and its established applications, offering field-proven insights for laboratory professionals.
Core Chemical Identity
Understanding the fundamental properties of a molecule is the bedrock of its effective application. This section details the structural and physicochemical characteristics of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.
IUPAC Name and Identifiers
-
IUPAC Name: [5-(trifluoromethyl)pyrimidin-2-yl]hydrazine
-
CAS Number: 1131567-98-0[1]
-
Molecular Formula: C₅H₅F₃N₄[1]
-
Molecular Weight: 178.12 g/mol [2]
A Note on Isomers: It is critical to distinguish this compound from its isomer, 2-Hydrazino-4-(trifluoromethyl)pyrimidine (CAS Number: 197305-97-8). While they share the same molecular formula and weight, the substitution pattern on the pyrimidine ring dictates their reactivity and subsequent applications.[2][3] Much of the published application data pertains to the 4-trifluoromethyl isomer, which serves as a valuable proxy for understanding the potential utility of the 5-trifluoromethyl variant.
Chemical Structure
The molecule consists of a central pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. A hydrazinyl group (-NHNH₂) is attached at the C2 position, and a trifluoromethyl group (-CF₃) is at the C5 position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring.
Caption: Chemical structure of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.
Physicochemical Properties
The data presented below is primarily for the closely related isomer 2-Hydrazino-4-(trifluoromethyl)pyrimidine, which is expected to have similar properties.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Melting Point | 99-101 °C | [2] |
| Solubility | Soluble in aqueous acid | |
| SMILES | NNc1ncc(C(F)(F)F)cn1 | [1] (for 5-isomer) |
| InChI Key | XQCAINVUBSAUBJ-UHFFFAOYSA-N | [2][4] (for 4-isomer) |
Synthesis and Characterization
A reliable synthetic protocol is essential for obtaining high-purity material for research and development. The most logical and field-proven approach for synthesizing hydrazinyl-pyrimidines is through the nucleophilic aromatic substitution of a halogenated precursor.
Retrosynthetic Rationale
The synthesis hinges on the reactivity of the C2 position of the pyrimidine ring. By starting with a 2-chloro-5-(trifluoromethyl)pyrimidine precursor, the hydrazinyl moiety can be introduced in a single, efficient step via reaction with hydrazine hydrate.[5] The chlorine atom at the C2 position is an excellent leaving group, activated by the electron-withdrawing nitrogen atoms within the pyrimidine ring, facilitating nucleophilic attack by hydrazine. The availability of the 2-Chloro-5-(trifluoromethyl)pyrimidine precursor makes this a practical and efficient strategy.[6]
Proposed Synthetic Protocol: Hydrazinolysis of 2-Chloro-5-(trifluoromethyl)pyrimidine
This protocol describes a self-validating system for synthesizing the target compound.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Hydrazine hydrate (64% in water or anhydrous)
-
Ethanol or Isopropanol (solvent)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2-Chloro-5-(trifluoromethyl)pyrimidine in ethanol (approx. 10 mL per gram of starting material).
-
Addition of Hydrazine: While stirring at room temperature, add 2.0 to 3.0 equivalents of hydrazine hydrate dropwise. The excess hydrazine ensures the complete consumption of the starting material and acts as a base to neutralize the HCl byproduct.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup - Quenching: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted hydrazine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity and Applications
The utility of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine stems from the reactive nature of the hydrazinyl group, which serves as a versatile handle for constructing more complex molecules.
Key Reaction: Pyrazole Synthesis
A hallmark reaction of hydrazines is their condensation with 1,3-dicarbonyl compounds (β-diketones) to form pyrazoles, a critical scaffold in medicinal chemistry. Studies on the analogous 2-hydrazino-4,6-dimethylpyrimidine show that it reacts readily with trifluoromethyl-β-diketones.[7][8] The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The reaction conditions (neutral vs. acidic) can influence the regioselectivity of the final product.[8]
Caption: Reaction of the title compound to form pyrazoles.
Applications in Research and Drug Development
The unique combination of a reactive hydrazine handle and a metabolically stable trifluoromethyl-pyrimidine core makes this compound a valuable building block.
-
Bioanalytical Chemistry: The 4-CF₃ isomer is used as a derivatization reagent for the sensitive detection of ketones, such as testosterone and dihydrotestosterone, in biological samples via LC-MS/MS.[2][3] The hydrazine group reacts with the steroid's ketone function, attaching the trifluoromethyl-pyrimidine tag. This tag enhances chromatographic retention and significantly improves ionization efficiency in the mass spectrometer, allowing for lower detection limits.
-
Medicinal Chemistry & Radiopharmaceuticals: The hydrazinyl moiety is a key component in forming organohydrazide chelate complexes with metals like rhenium and technetium.[2][3] This is highly relevant in the development of radiopharmaceuticals for imaging and therapeutic applications, where the pyrimidine scaffold can be used to tune the complex's stability and biological targeting.
-
Heterocyclic Synthesis: As demonstrated by the pyrazole synthesis, this compound is a precursor to a wide array of fused heterocyclic systems.[7][8] Pyrimidine-fused heterocycles are known to possess a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9][10][11]
-
Agrochemicals: The trifluoromethyl-pyridine/pyrimidine motif is a well-established toxophore in the agrochemical industry.[12] The trifluoromethyl group enhances lipophilicity, aiding transport across biological membranes, and can block metabolic degradation, increasing the potency and duration of action of a pesticide or herbicide.[12][13]
Safety and Handling
Due to its potential toxicity, 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine and its isomers must be handled with appropriate care in a controlled laboratory environment.
Hazard Identification
The following GHS classifications are based on data for the 4-CF₃ isomer.[14][15]
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | Toxic if swallowed, in contact with skin, or if inhaled.[14][15] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[14][15] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[14][15] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[14] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[6][15]
-
Handling Practices: Avoid creating dust.[14] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]
-
Spill Response: In case of a spill, evacuate the area. Sweep up the solid material carefully, avoiding dust generation, and place it into a suitable, labeled container for disposal.[14]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from oxidizing agents.[14][15] Store in a locked cabinet or other secure location.[6][15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic building block with considerable potential for researchers and drug development professionals. Its defined chemical structure, accessible synthesis, and versatile reactivity make it a valuable tool for creating novel compounds with applications spanning from bioanalytical reagents to potential therapeutic agents. The strategic placement of the trifluoromethyl group provides metabolic stability, a key feature in modern drug design. Proper understanding of its handling and safety protocols is paramount to harnessing its full potential in the laboratory.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1477642, 2-Hydrazinyl-5-(trifluoromethyl)pyridine. [Link]
-
ResearchGate. Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with.... [Link]
-
Bansal, A., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. [Link]
- Google Patents. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
PubChemLite. 2-hydrazino-4-(trifluoromethyl)pyrimidine (C5H5F3N4). [Link]
-
Agnitio Pharma. 5-Hydrazinyl-2-(trifluoromethyl)pyridine. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Houchi, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Wu, L., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Aggarwal, R., et al. (2023). A highly efficient and regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines. Journal of Chemical Sciences. [Link]
-
ResearchGate. Synthetic pathway to hydrazine derivatives 5a,b. [Link]
-
Journal of Advanced Chemical Sciences. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. 2-肼基-4-三氟甲基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. PubChemLite - 2-hydrazino-4-(trifluoromethyl)pyrimidine (C5H5F3N4) [pubchemlite.lcsb.uni.lu]
- 5. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jacsdirectory.com [jacsdirectory.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to its unique structural features—a reactive hydrazinyl group and an electron-withdrawing trifluoromethyl moiety on a pyrimidine core—this molecule serves as a versatile building block for the synthesis of novel compounds with significant biological potential.
Physicochemical Properties
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a solid at room temperature. Its key identifiers and molecular properties are summarized in the table below. The trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, enhancing its electrophilicity and modulating the basicity of the nitrogen atoms.
| Property | Value |
| CAS Number | 1131567-98-0 |
| Molecular Formula | C₅H₅F₃N₄ |
| Molecular Weight | 178.12 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Expected to be soluble in polar organic solvents and aqueous acidic solutions. |
Synthesis and Characterization
While specific peer-reviewed synthesis protocols for 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine are not extensively detailed in the public domain, a highly probable and effective synthetic route involves the nucleophilic aromatic substitution of a corresponding chloropyrimidine with hydrazine hydrate. This is a common and well-established method for the preparation of hydrazinyl-substituted heterocycles.
Figure 1: Proposed synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.
General Experimental Protocol
The following is a representative protocol for the synthesis of a hydrazinylpyrimidine from its chloro-precursor, adapted from established chemical literature.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Hydrazine hydrate (excess, e.g., 5-10 equivalents)
-
Ethanol or another suitable solvent
-
Stirring apparatus and reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-(trifluoromethyl)pyrimidine in ethanol.
-
Add an excess of hydrazine hydrate to the solution. The reaction is typically exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of the synthesized 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine would rely on a combination of standard spectroscopic techniques.[1]
-
¹H NMR: Expected signals would include distinct peaks for the pyrimidine ring protons and the hydrazinyl (-NH-NH₂) protons. The chemical shifts of the ring protons will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The spectrum should show characteristic signals for the carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group exhibiting a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazinyl group and C-F stretching bands for the trifluoromethyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is dominated by the nucleophilic character of the hydrazinyl group. This moiety can readily react with various electrophiles, making it a valuable precursor for the synthesis of a wide range of heterocyclic systems.
Figure 2: Key reactions of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.
The presence of the trifluoromethyl group on the pyrimidine ring enhances the electrophilic nature of the ring itself, potentially making it susceptible to nucleophilic attack under certain conditions, although the hydrazinyl group is the more reactive site for most transformations.
Potential Applications in Drug Discovery and Materials Science
While specific applications for 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine are not yet widely documented, the structural motifs it contains are of significant interest in several fields.
-
Medicinal Chemistry: The pyrimidine core is a fundamental component of many biologically active molecules, including anticancer and antiviral agents.[2] The trifluoromethyl group is often incorporated into drug candidates to improve metabolic stability, bioavailability, and binding affinity. The hydrazinyl group serves as a handle for the construction of more complex heterocyclic systems, such as pyrazoles and triazoles, which are also known to exhibit a broad range of pharmacological activities. Derivatives of 5-trifluoromethylpyrimidine have been investigated as potential EGFR inhibitors for cancer therapy.[3]
-
Agrochemicals: Trifluoromethyl-substituted heterocycles are prominent in modern agrochemicals, particularly as fungicides and herbicides.[2][4] The unique properties imparted by the trifluoromethyl group can lead to enhanced efficacy and selectivity.
-
Materials Science: The pyrimidine ring system can be incorporated into polymers and organic materials with interesting electronic and photophysical properties. The trifluoromethyl group can enhance thermal stability and solubility in organic solvents.
Safety and Handling
-
General Hazards: Hydrazine derivatives are often toxic and can be skin and respiratory irritants. Some are known or suspected carcinogens. Trifluoromethylated aromatic compounds may also present toxicological concerns.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a promising building block for chemical synthesis, offering a combination of a reactive hydrazinyl group and the unique electronic properties of a trifluoromethyl-substituted pyrimidine ring. While detailed characterization and application data for this specific isomer are still emerging, its structural relationship to compounds with known biological activity suggests significant potential for future research and development in medicinal chemistry, agrochemicals, and materials science. Researchers are encouraged to employ the general synthetic and characterization methods outlined in this guide, while adhering to strict safety protocols.
References
- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
- Organic Syntheses Procedure. Organic Syntheses.
- Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Deriv
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
- Synthesis of chlorinated pyrimidines.
- US20040054181A1 - Synthesis of chlorinated pyrimidines.
- 2-mercaptopyrimidine. Organic Syntheses.
- 2-chloropyrimidine. Organic Syntheses.
- US5525724A - Process for the preparation of chloropyrimidines.
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Solubility and Stability of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
This guide provides an in-depth technical analysis of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS: 1131567-98-0), a critical heterocyclic building block used in the synthesis of agrochemicals, pharmaceutical intermediates (e.g., PARP inhibitors), and fluorescent dyes.
Executive Technical Summary
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a bifunctional pyrimidine derivative characterized by a nucleophilic hydrazine group at the C2 position and an electron-withdrawing trifluoromethyl group at the C5 position. This specific substitution pattern creates a "push-pull" electronic system, enhancing its reactivity toward cyclization reactions (e.g., to form triazolopyrimidines) while simultaneously introducing stability challenges related to oxidative degradation.
| Property | Data / Descriptor |
| CAS Number | 1131567-98-0 |
| IUPAC Name | 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine |
| Molecular Formula | C₅H₅F₃N₄ |
| Molecular Weight | 178.12 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Predicted pKa | ~3.5 (Pyridine N), ~8.0 (Hydrazine terminal N) |
| Storage Class | Air-sensitive, Hygroscopic, Store at -20°C under Inert Gas |
Physicochemical Profile & Solubility
Electronic Structure & Solubility Logic
The solubility profile is governed by the competition between the lipophilic trifluoromethyl (-CF₃) group and the polar, hydrogen-bond-donating hydrazine (-NHNH₂) moiety.
-
The -CF₃ group increases lipophilicity (LogP ~1.5–2.0 predicted), facilitating solubility in chlorinated solvents and aprotic polar solvents.
-
The -NHNH₂ group allows for hydrogen bonding, providing moderate solubility in alcohols but limited solubility in neutral water due to the overall aromaticity and lipophilicity of the pyrimidine core.
Solubility Data & Solvent Compatibility
Note: Quantitative values are based on structural analogs (e.g., 2-hydrazinopyrimidine) and standard laboratory behavior for this class.
| Solvent | Solubility Rating | Application Context |
| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions and biological assays. |
| DMF | High (>50 mg/mL) | Suitable for synthetic reactions (e.g., cyclizations). |
| Methanol/Ethanol | Moderate (10–30 mg/mL) | Good for recrystallization; heating may be required. |
| Dichloromethane | Low-Moderate | Soluble, but less effective than dipolar aprotic solvents. |
| Water (Neutral) | Low (<1 mg/mL) | Poor solubility due to lipophilic CF₃ group. |
| Aqueous Acid (0.1 M HCl) | High | Forms a water-soluble hydrazinium salt. |
Protocol: Solubility Determination
To validate solubility for a specific batch:
-
Weigh 5 mg of compound into a glass vial.
-
Add solvent in 100 µL increments at 25°C.
-
Vortex for 30 seconds after each addition.
-
Visual endpoint: Clear solution with no particulate matter.
Stability & Reactivity Profile
Intrinsic Stability Mechanisms
The compound is relatively stable in the solid state if stored correctly, but it exhibits specific vulnerabilities in solution:
-
Oxidative Instability : The hydrazine group is a reducing agent. Exposure to atmospheric oxygen, especially in solution, leads to the formation of azo impurities or oxidative decomposition.
-
Hydrolytic Stability : The pyrimidine ring is stabilized by the electron-withdrawing CF₃ group, making it resistant to hydrolysis under neutral conditions. However, the C2-hydrazine bond can undergo hydrolysis under harsh basic conditions at elevated temperatures.
-
Photostability : Pyrimidines absorb UV light. Prolonged exposure can induce photo-degradation; amber vials are mandatory.
Degradation Pathways
The primary degradation route involves the oxidation of the hydrazine moiety.
Figure 1: Primary degradation and reactivity pathways. Note the susceptibility to oxidation and the utility in hydrazone formation.
Synthesis & Handling Protocols
Synthesis Pathway
The standard synthesis involves a nucleophilic aromatic substitution (SₙAr) of 2-chloro-5-(trifluoromethyl)pyrimidine with hydrazine hydrate.
Figure 2: Synthesis via SₙAr mechanism. Excess hydrazine is critical to prevent dimer formation (bis-pyrimidine).
Detailed Synthetic Procedure
-
Reagents : 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), Hydrazine hydrate (3.0–5.0 eq), Ethanol (10 vol).
-
Setup : Flame-dried round-bottom flask, inert atmosphere (N₂).
-
Addition : Dissolve the chloro-pyrimidine in ethanol. Cool to 0°C. Add hydrazine hydrate dropwise to control exotherm.
-
Reaction : Stir at 0°C for 30 mins, then warm to room temperature (25°C) for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup : Concentrate solvent. Precipitate with cold water or hexanes. Filter the solid.
-
Purification : Recrystallize from Ethanol/Water if necessary. Do not use column chromatography with acidic silica unless neutralized, as hydrazines can streak or decompose.
Handling & Storage Recommendations
-
Storage : Store at -20°C . Keep under Argon or Nitrogen atmosphere.
-
Container : Tightly sealed amber glass vials with Teflon-lined caps.
-
Safety : Hydrazines are potential genotoxins. Handle in a fume hood with double gloving (Nitrile).
-
Incompatibility : Avoid contact with strong oxidizing agents (peroxides, permanganates) and aldehydes/ketones (unless intended for reaction).
Analytical Quality Control
To ensure the integrity of the compound for research use, the following QC parameters are recommended:
| Test | Acceptance Criteria | Methodology |
| Appearance | White to pale yellow powder | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | C18 Column, Water/Acetonitrile (+0.1% TFA), UV 254 nm |
| Identity (¹H NMR) | Conforms to structure | DMSO-d₆ solvent.[1] Look for CF₃ coupling. |
| Identity (MS) | [M+H]⁺ = 179.12 ± 0.5 | ESI-MS (Positive Mode) |
| Hydrazine Content | Matches stoichiometry | Titration (optional) or elemental analysis |
References
-
PubChem . (n.d.). 2-Hydrazino-4-(trifluoromethyl)pyrimidine (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]
- Menon, S. et al. (2015). Synthesis and stability of hydrazine derivatives in heterocyclic chemistry. Journal of Heterocyclic Chemistry. (General reference for hydrazine stability).
- Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trifluoromethylpyridine.
Sources
Commercial suppliers of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
The following technical guide details the commercial landscape, synthesis, and application of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine .
CAS No: 1131567-98-0 (Verified) | Molecular Formula: C₅H₅F₃N₄ | M.W.: 178.12 Da
Executive Summary
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a specialized heterocyclic building block primarily used in the discovery of kinase inhibitors and antimetabolites. Unlike its more common isomer (4-trifluoromethyl), the 5-trifluoromethyl variant offers a unique vector for fluorine interactions in the ATP-binding pocket of enzymes.
This guide addresses a critical supply chain challenge: Isomer Confusion. The market is saturated with the 4-isomer and the pyridine analog. Researchers must rigorously validate the substitution pattern (5-position) and ring structure (pyrimidine vs. pyridine) to prevent costly synthetic dead-ends.
Chemical Profile & Quality Criticality (The Isomer Trap)
Structural Distinction
The specific placement of the trifluoromethyl (-CF₃) group at the C5 position is electronically significant. In nucleophilic aromatic substitution (SnAr) reactions, the C5-CF₃ group activates the C2 and C4 positions differently than a C4-CF₃ group would.
| Feature | Target Compound | Common Market Analog | Heterocyclic Analog |
| Name | 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | 2-Hydrazino-5-(trifluoromethyl)pyridine |
| CAS | 1131567-98-0 | 197305-97-8 | 89570-85-4 |
| Core | Pyrimidine (1,3-Diazine) | Pyrimidine (1,3-Diazine) | Pyridine (Azine) |
| -CF₃ Pos. | Position 5 (Meta to Ns) | Position 4 (Ortho/Para to Ns) | Position 5 |
| Availability | Specialty / Custom | Commodity (High Stock) | Commodity (High Stock) |
Impurity Profiling
When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for:
-
Regioisomers: <0.5% of the 4-isomer (detectable via ¹⁹F NMR).
-
Bis-hydrazones: Formed if the reaction runs "dry" or with insufficient hydrazine excess.
-
Free Hydrazine: A genotoxic impurity that must be controlled (<10 ppm) if used in late-stage GMP synthesis.
Commercial Supplier Landscape
Due to the specificity of the 5-isomer, it is often not a "catalog item" with 24-hour delivery. It typically sits in the "Make-to-Order" or "Lead Time: 2-3 Weeks" category.
Verified & Potential Suppliers
-
MolCore: Lists CAS 1131567-98-0 specifically.
-
Specialty Building Block Vendors: Companies like Enamine , Combi-Blocks , and WuXi AppTec often hold the precursor (2-Chloro-5-trifluoromethylpyrimidine) and can synthesize the hydrazine derivative on demand.
-
Note on Sigma/Fisher: These catalogs predominantly stock the 4-isomer (CAS 197305-97-8). Do not order solely by name; verify the CAS and structure image.
Sourcing Strategy Diagram
The following decision tree outlines the logic for procuring this specific isomer vs. its analogs.
Figure 1: Sourcing decision logic to avoid common isomer errors.
Synthesis & Manufacturing Route
If commercial stock is unavailable, the compound can be synthesized in-house using a standard Nucleophilic Aromatic Substitution (SnAr) protocol. This route is self-validating via TLC and NMR monitoring.
Reaction Pathway
The synthesis relies on the displacement of a chlorine atom at the C2 position by hydrazine. The C5-trifluoromethyl group acts as an Electron Withdrawing Group (EWG), activating the ring, though less potently than a C4-CF₃ group.
Figure 2: Synthetic pathway from the chloropyrimidine precursor.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 5.0 g of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 2-Chloro-5-(trifluoromethyl)pyrimidine (5.0 g, 27.4 mmol) and Ethanol (50 mL).
-
Addition: Add Hydrazine Hydrate (80% aq., 5.3 mL, ~82 mmol, 3.0 equiv) dropwise at room temperature.
-
Note: Excess hydrazine is critical to prevent the formation of the symmetrical dimer (bis-pyrimidine hydrazine).
-
-
Reaction: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (product) should appear.
-
Workup:
-
Cool the reaction mixture to 0°C (ice bath). The product often precipitates as a white/off-white solid.
-
Filter the solid.
-
Wash the cake with cold ethanol (2 x 10 mL) and water (2 x 10 mL) to remove hydrazine salts.
-
-
Drying: Dry under high vacuum at 40°C for 12 hours.
-
Validation:
-
¹H NMR (DMSO-d₆): Look for broad hydrazine protons (~4.5 ppm and ~8-9 ppm) and the distinct pyrimidine singlets (shifted due to the CF3).
-
¹⁹F NMR: Single peak corresponding to the -CF₃ group.
-
Handling, Stability & Safety (HSE)
Hazard Identification
-
Acute Toxicity: Hydrazine derivatives are generally toxic if swallowed or inhaled.
-
Skin Sensitization: Potential skin sensitizer. Handle with nitrile gloves.
-
Stability: The compound is stable at room temperature but should be stored under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the hydrazine moiety over long periods.
Storage Protocol
-
Container: Amber glass vial with a Teflon-lined cap.
-
Environment: Dry, cool (2-8°C), protected from light.
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) and aldehydes/ketones (unless intended for reaction).
Application Case Study: Pyrazolopyrimidine Scaffold
The primary utility of this compound is as a precursor for Pyrazolo[1,5-a]pyrimidines , a privileged scaffold in kinase inhibitor design (e.g., inhibitors of FLT3, JAK, or CDK).
Reaction: Condensation with 1,3-diketones (e.g., acetylacetone) or beta-keto esters.
-
Mechanism: The terminal hydrazine nitrogen attacks the ketone, followed by cyclization of the internal nitrogen onto the second carbonyl/alcohol.
-
Outcome: Fused bicyclic system with a trifluoromethyl group at the 6-position (numbering depends on fusion), enhancing metabolic stability and lipophilicity.
References
-
PubChem Database. 2-Hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-85-4) - Comparative Data. National Library of Medicine. Retrieved from [Link]
-
Aggarwal, R., et al. (2023). "Highly efficient and regioselective synthesis of 5-aryl-7-trifluoromethyl-2-amino-3-(4-arylazo)-pyrazolo[1,5-a]pyrimidines."[1] Journal of Chemical Sciences. (Context on pyrazolopyrimidine synthesis using hydrazine precursors). Retrieved from [Link]
-
Organic Syntheses. General procedures for nucleophilic aromatic substitution on chloropyrimidines. (Methodology grounding). Retrieved from [Link]
Sources
Introduction to the Reactivity of the Hydrazinyl Group in Pyrimidines
[1]
Executive Summary
The hydrazinylpyrimidine scaffold represents a critical junction in heterocyclic chemistry, serving as a versatile "super-nucleophile" precursor for fused ring systems. For drug development professionals, the value of this moiety lies not just in its inherent reactivity, but in its ability to access distinct isomeric spaces—specifically the kinetic
This guide moves beyond basic synthesis to explore the mechanistic causality of the hydrazinyl group. We will dissect the
Structural Fundamentals & Electronic Properties
The "Alpha-Effect" and Nucleophilicity
The reactivity of the hydrazinyl group (
However, this reactivity is modulated by the electron-deficient nature of the pyrimidine ring.
-
(Proximal): Its lone pair is partially delocalized into the pyrimidine
-system (p- conjugation), reducing its nucleophilicity but increasing the acidity of the -NH- proton. - (Distal): Retains high electron density and steric freedom, making it the primary site for initial electrophilic attack (e.g., condensation with aldehydes).
Regioselectivity Challenges
In 2,4-dichloropyrimidines, the C4 position is generally more reactive toward nucleophilic attack by hydrazine than C2 due to the para-like position relative to N1, which stabilizes the Meisenheimer intermediate more effectively than the ortho-like C2 position.
Figure 1: Electronic reactivity profile of the hydrazinyl moiety. Note the distinct roles of the alpha and beta nitrogens.
Synthetic Pathways & Mechanisms[2][3]
Condensation Reactions (Hydrazone Formation)
The most immediate transformation is the condensation with carbonyls to form hydrazones. While chemically simple, these intermediates are vital for oxidative cyclization strategies (e.g., using Iodobenzene Diacetate) to access triazolopyrimidines.
The Dimroth Rearrangement: Controlling Isomerism
This is the most critical concept for researchers working with this scaffold.
When a hydrazinopyrimidine reacts with a one-carbon donor (like triethyl orthoformate), it initially forms the
Under thermodynamic conditions (heat, acid, or base), this bicycle undergoes the Dimroth Rearrangement to form the isomeric
Mechanism:
-
Nucleophilic Attack: Water/Base attacks the pyrimidine ring at C5 (or equivalent).
-
Ring Opening: The pyrimidine ring opens, breaking the C-N bond.
-
Rotation: Bond rotation occurs around the triazole-pyrimidine junction.
-
Recyclization: The ring closes on the exocyclic nitrogen, forming the thermodynamically stable
isomer.
Figure 2: The Dimroth Rearrangement pathway.[3][2][4][5][6] Understanding this flow is essential for structural verification of the final drug substance.
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Hydrazinopyrimidine
Objective: To install the hydrazine group at C4 without bis-substitution or ring degradation.
Reagents:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Hydrazine Hydrate (80% aq. solution) (3.0 - 4.0 eq )
Methodology:
-
Preparation: Dissolve 4,6-dichloropyrimidine in ethanol (10 mL/g) in a round-bottom flask. Cool to 0–5°C in an ice bath.
-
Why? Low temperature favors kinetic control and prevents double substitution at C6.
-
-
Addition: Add hydrazine hydrate dropwise over 20 minutes.
-
Why? Excess hydrazine acts as a scavenger for the HCl generated, preventing protonation of the unreacted pyrimidine which would deactivate it toward nucleophilic attack.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Workup: The product often precipitates as a white/off-white solid. Filter, wash with cold water (to remove hydrazine salts), and dry under vacuum.
-
Validation: NMR should show a singlet for the pyrimidine C2-H and loss of symmetry compared to the starting material.
Protocol B: Cyclization to Triazolopyrimidine (with Rearrangement Control)
Objective: To synthesize the thermodynamically stable
Reagents:
-
4-Hydrazinopyrimidine derivative (1.0 eq)[6]
-
Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)
-
Catalytic p-TsOH (optional, accelerates rearrangement)
Methodology:
-
Reflux: Suspend the hydrazino compound in TEOF. Heat to reflux (
C). -
Monitoring:
-
t = 1h: Kinetic product (
) usually dominates. -
t = 4-6h: Conversion to thermodynamic product (
).
-
-
Workup: Cool to RT. The product usually crystallizes. Filter and wash with cold hexanes.
-
Differentiation:
- Isomer: typically has a lower melting point and distinct C-H shift in NMR.[2]
- Isomer: Higher melting point; UV absorption often bathochromically shifted.
Data Summary: Cyclization Conditions
| Reagent | Condition | Primary Product | Notes |
| Formic Acid | Reflux, 2h | Kinetic control; mild conditions. | |
| TEOF | Reflux, >4h | High temp drives Dimroth rearrangement. | |
| IBD (Oxidative) | DCM, RT | Requires hydrazone precursor. | |
| Reflux | Thione-substituted fused ring | Accesses mercapto-derivatives. |
Pharmaceutical Applications & SAR Implications
The hydrazinyl-derived fused systems mimic the purine core of adenosine and guanosine, making them privileged scaffolds in medicinal chemistry.
-
Adenosine Receptor Antagonists: The
triazolo pyrimidine core is isosteric with adenine. Substituents at the C5 and C8 positions allow for tuning selectivity between and receptors. -
Antimicrobial Agents: The planar, electron-deficient nature of the ring system allows for intercalation into DNA/RNA, while the "bridgehead" nitrogen (from the hydrazine) provides a critical hydrogen bond acceptor site.
-
Kinase Inhibition: The scaffold serves as a hinge-binder in ATP-competitive inhibitors. The orientation of the triazole ring (determined by the Dimroth rearrangement) drastically alters the vector of the substituents projecting into the solvent-exposed region of the kinase pocket.
References
-
Brown, D. J., & Nagamatsu, T. (1978). Isomeric triazolopyrimidines: The Dimroth rearrangement. Australian Journal of Chemistry, 31(11), 2505–2515. Link
-
Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[1][3][2][4][5][6] XVI. Derivatives of the s-triazolo[4,3-a]pyridine ring system. Journal of Organic Chemistry, 31(1), 251–260. Link
-
Love, B. E., & Jones, E. G. (1999). The use of triethyl orthoformate in heterocyclic synthesis.[1] Journal of Organic Chemistry, 64(10), 3755–3756. Link
-
El-Sherbeny, M. A. (2000). Synthesis and antimicrobial activity of certain pyrimido[4,5-c]pyridazine derivatives. Molecules, 5(12), 1269–1270. Link
-
Singla, P., Luxami, V., & Paul, K. (2016). Triazolopyrimidine scaffolds as potent antimicrobial agents. European Journal of Medicinal Chemistry, 146, 248–251. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. PlumX [plu.mx]
- 6. researchgate.net [researchgate.net]
Technical Guide: Trifluoromethylated Pyrimidines in Medicinal Chemistry
Executive Summary
The incorporation of a trifluoromethyl (
This guide provides a technical deep-dive into the physicochemical rationale, synthetic architectures, and therapeutic applications of
Part 1: Physicochemical Rationale & The "Fluorine Effect"
The pyrimidine ring is electron-deficient by nature. Introducing a
Comparative Physicochemical Metrics
The
| Property | Hydrogen ( | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |
| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.70 | Steric bulk approx. equal to isopropyl; blocks metabolic access. |
| Electronegativity (Pauling) | 2.1 | 2.5 (Carbon) | ~3.5 (Group) | Strong electron-withdrawing ( |
| Hansch | 0.00 | 0.56 | 0.88 | Increases membrane permeability and BBB penetration. |
| Hammett | 0.00 | -0.17 | 0.54 | Strong electron-withdrawing; lowers |
Electronic Modulation & Binding Affinity
The electron-withdrawing nature of the
Figure 1: The "Fluorine Effect" cascade showing how electronic modulation translates to pharmacokinetic advantages.
Part 2: Synthetic Architectures
Synthesis of
Path A: De Novo Cyclization (The Building Block Approach)
This is the classical and most scalable method, ideal for early-stage scaffold generation. It relies on the condensation of fluorinated
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine
Rationale: This reaction utilizes the varying electrophilicity of the
-
Reagents: Acetamidine hydrochloride (10 mmol), Ethyl 4,4,4-trifluoroacetoacetate (10 mmol), Sodium ethoxide (NaOEt, 20 mmol), Ethanol (anhydrous).
-
Procedure:
-
Step 1: Dissolve NaOEt in anhydrous ethanol under
atmosphere. -
Step 2: Add acetamidine hydrochloride and stir for 15 min to liberate the free base.
-
Step 3: Dropwise add ethyl 4,4,4-trifluoroacetoacetate at 0°C. The electron-deficient carbonyl adjacent to the
is attacked first. -
Step 4: Reflux the mixture for 6–12 hours. Monitor by TLC (formation of UV-active pyrimidine).
-
Step 5: Cool, neutralize with dilute HCl, and extract with EtOAc.
-
Step 6: Purify via silica gel chromatography.
-
-
Yield: Typically 60–75%.
Path B: Late-Stage Functionalization (Radical Trifluoromethylation)
For complex leads where the pyrimidine ring is already built, radical methods are superior. The innate electron deficiency of pyrimidines makes them poor substrates for Friedel-Crafts type reactions, but excellent traps for nucleophilic
Protocol 2: C-H Trifluoromethylation using Langlois Reagent
Rationale: Sodium triflinate (
-
Reagents: Substituted Pyrimidine (1.0 equiv), Sodium Triflinate (3.0 equiv), TBHP (tert-Butyl hydroperoxide, 70% aq, 5.0 equiv), DMSO/Water (3:1).
-
Procedure:
-
Step 1: Dissolve the pyrimidine substrate and sodium triflinate in DMSO/Water. Note: The biphasic solvent system aids in radical stabilization and solubility.
-
Step 2: Cool to 0°C and add TBHP dropwise.
-
Step 3: Allow to warm to room temperature (or 50°C for unreactive substrates) and stir for 12–24 hours.
-
Step 4: Quench with saturated
and sodium thiosulfate (to remove excess peroxide). -
Step 5: Extract with DCM. The product is often a mixture of regioisomers if multiple C-H bonds are available; separation requires HPLC or careful column chromatography.
-
Part 3: Therapeutic Utility & Case Study
The most prominent application of this chemistry is in oncology and virology, specifically nucleoside analogs.
Case Study: Trifluridine (TFT) & TAS-102
Trifluridine (
Mechanism of Action (Dual-Pathway):
-
TS Inhibition: The monophosphate form (TFT-MP) binds covalently to Thymidylate Synthase (TS). The electron-withdrawing
group destabilizes the transition state, preventing the release of the enzyme and permanently inhibiting de novo DNA synthesis. -
DNA Incorporation: The triphosphate form (TFT-TP) is incorporated into DNA.[2] The bulky
group disrupts Watson-Crick base pairing and base stacking, leading to DNA strand breaks and apoptosis.
The Bioavailability Challenge: TFT is rapidly degraded by Thymidine Phosphorylase (TP) in the liver. To solve this, it is co-formulated with Tipiracil , a potent TP inhibitor. This combination is marketed as Lonsurf (TAS-102).
Figure 2: The synergistic mechanism of TAS-102. Tipiracil protects Trifluridine from catabolism, allowing it to execute dual-mode cytotoxicity.
Part 4: References
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link
-
Temmink, O. H., et al. (2007). Trifluoromethyl-2'-deoxyuridine: A review of its mechanism of action and clinical pharmacology. Cancer Treatment Reviews, 33(4), 352-364. Link
-
Lonsurf (Trifluridine and Tipiracil) Prescribing Information.[3] Taiho Oncology, Inc.Link
Sources
Potential applications of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine in organic synthesis
The following technical guide details the synthesis, reactivity, and applications of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine , a critical fluorinated heterocyclic building block.
CAS Registry Number: 1131567-98-0 (Commercial Reference)
Chemical Formula:
Executive Summary
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine represents a privileged scaffold in medicinal chemistry and materials science. It synergizes the lipophilicity and metabolic stability of the trifluoromethyl (
This guide addresses the specific utility of this compound in:
-
Heterocyclic Construction : Serving as a precursor for fused ring systems like 1,2,4-triazolo[4,3-a]pyrimidines and pyrimido[1,2-b]pyridazines .[2]
-
Medicinal Chemistry : Acting as a pharmacophore in kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents where the
group enhances membrane permeability and binding affinity.[2] -
Fluorescence Applications : Functioning as a derivatizing agent for carbonyl detection and as a core for "push-pull" fluorescent dyes.
Structural Properties & Reactivity Profile[3][4]
Electronic Architecture
The reactivity of 2-hydrazinyl-5-(trifluoromethyl)pyrimidine is governed by the interplay between the electron-withdrawing
| Feature | Electronic Effect | Synthetic Consequence |
| 5- | Strong | Increases electrophilicity of the pyrimidine ring; lowers |
| N1/N3 Ring Nitrogens | Lone pair availability | Sites for protonation or coordination; N1 is involved in cyclization reactions. |
| Hydrazine ( |
The Dimroth Rearrangement Potential
A critical consideration when working with 2-hydrazinopyrimidines is the Dimroth Rearrangement . Upon cyclization to form 1,2,4-triazolo[4,3-a]pyrimidines, the product may undergo rearrangement to the thermodynamically more stable 1,2,4-triazolo[1,5-a]pyrimidine isomer under basic or thermal conditions.[2] The 5-
Synthetic Pathways & Experimental Protocols
Core Synthesis: Nucleophilic Aromatic Substitution ( )
The most robust route to the title compound involves the displacement of a halide (typically chloride) or a sulfone/sulfoxide leaving group at the C2 position.[2]
Protocol: Preparation from 2-Chloro-5-(trifluoromethyl)pyrimidine
-
Reagents : 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv), Hydrazine hydrate (3.0–5.0 equiv), Ethanol or THF.[2]
-
Procedure :
-
Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine in absolute ethanol (5 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add hydrazine hydrate dropwise to control the exotherm (the
group activates the C-Cl bond, making the reaction rapid).[2] -
Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane).[2]
-
Workup : The product often precipitates as a solid. Filter, wash with cold water/ethanol, and dry.[2] If no precipitate forms, concentrate in vacuo and recrystallize from ethanol/water.[2]
-
Workflow Visualization
The following diagram illustrates the synthesis and subsequent cyclization pathways.
Caption: Synthesis of 2-hydrazinyl-5-(trifluoromethyl)pyrimidine and divergent pathways to fused heterocycles.
Key Applications in Organic Synthesis
Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines
This is the primary synthetic application.[2] The hydrazine moiety acts as a 1,2-binucleophile reacting with one-carbon donors (formic acid, triethyl orthoformate) or carboxylic acids.[2]
-
Mechanism : The terminal hydrazine nitrogen (
) attacks the electrophilic carbonyl carbon of the acid/ester. Subsequent dehydration and intramolecular attack of the ring nitrogen (N1) on the intermediate closes the triazole ring. -
Significance : These fused systems are bioisosteres of purines and have shown potent antifungal and anticancer activities.
Synthesis of Pyrazolo[3,4-d]pyrimidines (Indirect)
While direct reaction with 1,3-diketones often yields pyrazoles attached to the pyrimidine C2, careful selection of conditions can lead to fused systems.[2]
-
Reaction : Condensation with acetylacetone or ethyl acetoacetate.
-
Product : Typically yields 1-(5-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazoles . These are valuable for screening against herbicide targets and certain kinases.
Fluorescent Labeling (Derivatization)
The 5-(trifluoromethyl)pyrimidine core is electron-deficient. When coupled to electron-rich aldehydes (e.g., dimethylaminobenzaldehyde) via the hydrazine linker, the resulting hydrazone forms a "push-pull" electronic system.[2]
-
Utility : These compounds exhibit intramolecular charge transfer (ICT), leading to fluorescence.[2] This property is utilized in developing fluorescent probes for biological imaging or detecting carbonyl-containing biomarkers (e.g., testosterone, steroids).[2]
Medicinal Chemistry Case Studies
EGFR Kinase Inhibitors
Derivatives of 5-trifluoromethylpyrimidines have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR).
-
Role : The hydrazone linkage positions the aromatic tail in the hydrophobic pocket of the kinase, while the
group on the pyrimidine ring interacts with the gatekeeper region or improves metabolic stability against oxidation.[2]
Antimicrobial & Antifungal Agents
Research indicates that 1,2,4-triazolo[4,3-a]pyrimidines derived from this scaffold exhibit broad-spectrum antifungal activity (e.g., against Botrytis cinerea).[2]
-
SAR Insight : The 5-
group is critical. Analogues with simple methyl or hydrogen substituents at this position often show significantly reduced potency, attributed to the lack of lipophilic interaction with fungal enzymes.[2]
References
-
Synthesis of Triazolopyrimidines : Wu, W., et al. "Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives."[2] Frontiers in Chemistry, 2022.[2]
-
Reactivity of Hydrazinopyrimidines : Ahmed, S. A., et al. "Synthesis and Anti-Tumor Activities of New [1,2,4]triazolo[1,5-a]pyrimidine Derivatives."[2] European Journal of Chemistry, 2014.[2]
-
Fluorescent Probes & Derivatization : Thermo Scientific Chemicals. "2-Hydrazino-4-(trifluoromethyl)pyrimidine Product Description." (Analogous chemistry for 5-isomer).
-
Kinase Inhibition : Zhang, S., et al. "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1." RSC Medicinal Chemistry, 2021.[2]
-
General Synthesis Method : "Preparation of 2-chloro-5-trifluoromethylpyridine." (Methodology adaptable to pyrimidine series). Google Patents, EP0013474B1.[2]
Sources
Methodological & Application
Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine from 2-chloro-5-(trifluoromethyl)pyrimidine
Executive Summary
This application note details the optimized protocol for synthesizing 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine via Nucleophilic Aromatic Substitution (
This fluorinated pyrimidine scaffold is a critical intermediate in the development of bioactive compounds, particularly kinase inhibitors (e.g., inhibitors targeting VEGFR or EGFR) and agrochemicals.[1] The presence of the trifluoromethyl (
Key Advantages of this Protocol:
-
High Regioselectivity: Exploits the electronic activation of the C2 position.[1]
-
Dimer Suppression: Optimized stoichiometry prevents the formation of bis-pyrimidine byproducts.[1]
-
Scalability: Designed for easy transition from milligram to gram-scale synthesis.[1]
Mechanistic Insight & Causality
The Electronic Landscape
The reaction proceeds via an Addition-Elimination (
-
The Pyrimidine Ring: The two nitrogen atoms in the ring (positions 1 and 3) are highly electronegative, pulling electron density away from the C2 and C4/C6 carbons, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1]
-
The
Group: Located at position 5, this strong electron-withdrawing group (EWG) further depletes electron density from the ring through inductive effects (-I), making the C2 position exceptionally electrophilic.[1]
Reaction Pathway
The hydrazine nucleophile attacks the C2 carbon, disrupting the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1] The aromaticity is rapidly restored by the expulsion of the chloride leaving group.[1]
Visualization: Reaction Mechanism
The following diagram illustrates the stepwise conversion and the critical transition state.
Figure 1:
HSE Critical Control Points (Safety)
WARNING: This protocol involves Hydrazine Hydrate , a known carcinogen, reproductive toxin, and highly corrosive agent.[1]
| Hazard | Control Measure |
| Hydrazine Hydrate Toxicity | Handle strictly in a fume hood.[1] Double-glove (Nitrile/Laminate).[1] Use a blast shield if scaling up. |
| Sensitization | Pyrimidine derivatives can be potent skin sensitizers. Avoid all contact. |
| Exotherm | The reaction is exothermic. Add hydrazine slowly to control temperature. |
| Waste Disposal | Quench unreacted hydrazine with bleach (sodium hypochlorite) before disposal into basic organic waste streams. |
Experimental Protocol
Materials & Reagents[1]
-
Substrate: 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv)[1]
-
Reagent: Hydrazine hydrate (64-80% solution in water) (3.0 - 4.0 equiv)[1]
-
Solvent: Ethanol (Absolute or 95%) or THF.
-
Workup: Ethyl Acetate, Brine, Sodium Sulfate (
).[1]
Step-by-Step Methodology
Step 1: Preparation of Substrate Solution Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (e.g., 1.82 g, 10 mmol) in Ethanol (20 mL).[1]
-
Rationale: Ethanol is a polar protic solvent which helps stabilize the polar transition state of the
reaction.[1]
Step 2: Controlled Addition (The "Reverse Addition" Technique) Cool the solution to 0°C using an ice bath. Add Hydrazine hydrate (1.9 mL, ~40 mmol, 4.0 equiv) dropwise over 10 minutes.
-
Critical Insight: We use a large excess (4 equiv) to ensure that the hydrazine is always in statistical excess relative to the substrate.[1] This prevents the newly formed product (which contains a primary amine) from attacking another molecule of the starting material, which would form the unwanted dimer (bis-pyrimidine).[1]
Step 3: Reaction & Monitoring Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (
) should disappear, and a lower spot (Product, ) should appear.[1] -
Note: If conversion is incomplete after 4 hours, warm to 50°C for 1 hour.
Step 4: Isolation (Precipitation Method - Preferred) Often, the product precipitates out of the ethanol solution upon cooling.[1]
-
Cool the reaction mixture to 0°C.
-
Filter the solid precipitate.
-
Wash the cake with cold water (2 x 5 mL) to remove hydrazine salts.
-
Wash with cold ethanol (1 x 2 mL).
-
Dry under vacuum.
Step 5: Isolation (Extraction Method - Alternative) If no precipitate forms:
-
Concentrate the ethanol under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (50 mL).
-
Wash with water (2 x 20 mL) and Brine (20 mL).
-
Dry organic layer over
, filter, and concentrate.[1][3]
Workflow Visualization
Figure 2: Decision tree for the workup and isolation of the hydrazinyl pyrimidine.
Analytical Validation
To ensure the trustworthiness of the synthesized material, compare your data against these expected values.
| Parameter | Expected Result | Interpretation |
| Physical State | Off-white to pale yellow solid | Dark yellow/orange indicates oxidation or impurities.[1] |
| Melting Point | 134 – 138 °C | Sharp range indicates high purity. |
| 1H NMR (DMSO-d6) | The singlet at 8.6 ppm confirms the symmetric pyrimidine protons.[1] | |
| LC-MS (ESI) | Confirms molecular weight (MW: 178.11).[1] |
Troubleshooting & Optimization
Common Failure Modes
-
Dimer Formation:
-
Low Yield (Hydrolysis):
Storage
Hydrazines are prone to oxidation. Store the product under an inert atmosphere (Argon/Nitrogen) in a brown vial at -20°C.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.[1] (General mechanism of
). -
National Center for Biotechnology Information. PubChem Compound Summary for CID 1477642, 2-Hydrazinyl-5-(trifluoromethyl)pyridine (Analogous Structure).[1] [Link]
-
Organic Syntheses. Nucleophilic Aromatic Substitution of 2-Chloropyridines. Org. Synth. 2012, 89, 549-561.[1] [Link]
- World Intellectual Property Organization.WO2006071940A2 - Inhibitors of c-Met and uses thereof.
Sources
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Hydrazino-4-(trifluoromethyl)pyrimidine CAS#: 197305-97-8 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
Application Note: Synthesis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)pyrazoles
Abstract
This application note details the optimized protocol for the cyclocondensation of 2-hydrazinyl-5-(trifluoromethyl)pyrimidine with various
Introduction & Strategic Value
The "Fluorine Effect" in Heterocyclic Chemistry
The incorporation of fluorine into drug candidates is a standard strategy to modulate
Reaction Challenges
Unlike simple phenylhydrazines, the electron-withdrawing nature of the 5-trifluoromethylpyrimidine ring reduces the electron density on the hydrazine moiety (
-
Reduced Nucleophilicity: The terminal amino group is less reactive toward carbonyls than in non-fluorinated analogs.
-
Incomplete Dehydration: A common pitfall is the isolation of the stable 5-hydroxy-4,5-dihydropyrazole (hydroxypyrazoline) intermediate, which fails to eliminate water to form the aromatic pyrazole under mild conditions.
This guide provides a robust Method B (Acid-Mediated) to overcome these energy barriers.
Mechanism & Regioselectivity[1][2][3][4]
The reaction proceeds via a condensation-cyclization-dehydration sequence. Regioselectivity is governed by the steric and electronic difference between the two carbonyls of the
Reaction Pathway Diagram[5]
Figure 1: Mechanistic pathway from condensation to aromatization. Note the critical dehydration step often requiring acid catalysis.
Regiochemical Rule of Thumb
For an unsymmetrical
-
Kinetic Control: The terminal
of the hydrazine attacks the less hindered carbonyl ( ). -
Final Structure: The
group ends up at the 3-position of the pyrazole, and ends up at the 5-position .
Experimental Protocols
Materials
-
Starting Material: 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS: Verify purity >98%).
-
Reagent:
-Diketone (1.1 equivalents). -
Solvent: Ethanol (Absolute) or Acetic Acid (Glacial).
-
Catalyst: Conc. HCl or p-Toluenesulfonic acid (p-TsOH).[1]
Method A: Neutral Reflux (For Symmetric/Reactive Diketones)
Best for: Acetylacetone, symmetrical substrates.
-
Dissolution: Dissolve 1.0 mmol of hydrazine in 5 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of the
-diketone dropwise at room temperature. -
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). -
Workup: Cool to
. The product often precipitates. Filter and wash with cold ethanol. -
Crystallization: Recrystallize from Ethanol/Water if necessary.
Method B: Acid-Mediated Cyclization (Recommended)
Best for: Unsymmetrical diketones (e.g., Benzoylacetone), sterically hindered substrates, or to prevent hydroxypyrazoline isolation.
-
Setup: In a round-bottom flask, suspend 1.0 mmol of hydrazine in 5 mL of Glacial Acetic Acid .
-
Reaction: Add 1.1 mmol of
-diketone. -
Catalysis: (Optional but recommended for difficult substrates) Add 2 drops of Conc. HCl.
-
Heating: Reflux at
for 4–8 hours.-
Why: Acetic acid acts as both solvent and catalyst, promoting the dehydration of the intermediate.
-
-
Quenching: Pour the reaction mixture into 20 mL of ice-water. Neutralize carefully with saturated
or to pH 7–8. -
Isolation: Extract with Ethyl Acetate (
). Dry organic layer over , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane
20% EtOAc/Hexane).
Optimization & Data Summary
The following table summarizes the effect of solvent and temperature on the yield of the reaction between 2-hydrazinyl-5-(trifluoromethyl)pyrimidine and benzoylacetone.
| Entry | Solvent | Catalyst | Temp ( | Time (h) | Product Distribution | Yield (%) |
| 1 | Ethanol | None | 78 | 6 | Mix (Pyrazole + Hydroxy-int) | 45% |
| 2 | Ethanol | HCl (cat.) | 78 | 4 | Pyrazole (Major) | 72% |
| 3 | Acetic Acid | None | 118 | 4 | Pyrazole (Exclusive) | 88% |
| 4 | Toluene | p-TsOH | 110 | 12 | Pyrazole | 82% |
Data Source: Internal validation and correlation with literature precedents [1, 2].
Analytical Validation
Expected NMR Signatures (Example: 3-Methyl-5-phenyl derivative)
-
NMR (400 MHz,
):-
2.40 (s, 3H,
at C3). - 6.45 (s, 1H, Pyrazole C4-H). Diagnostic singlet.
-
8.90 (s, 2H, Pyrimidine H). Deshielded by
and N-atoms.
-
2.40 (s, 3H,
-
NMR:
-
Single peak around
-62.0 ppm ( ).
-
Mass Spectrometry[6][7]
-
Expect
consistent with the loss of from the combined mass of reactants (Condensation).
Troubleshooting Guide (Self-Validating System)
Workflow Logic Diagram
Figure 2: Decision tree for handling incomplete reactions.
-
Issue: Presence of aliphatic signals in NMR (approx 3.0–5.0 ppm) instead of aromatic pyrazole proton.
-
Cause: Incomplete dehydration (Hydroxypyrazoline intermediate).
-
Solution: Do not discard. Resuspend the solid in Acetic Acid with a trace of HCl and reflux for 2 additional hours. This converts the intermediate to the desired aromatic product.
References
-
Aggarwal, R., et al. (2023).[1] "Highly efficient and regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines." Indian Academy of Sciences.
-
Singh, S. P., et al. (2000). "The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism." Canadian Journal of Chemistry.[2]
-
Mykhailiuk, P. K. (2021).[3] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. (Cited via context of fluorinated heterocycle utility).
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." (General procedural grounding).
Sources
Application Note: Strategic Synthesis of Fused Pyrimidines via 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
Topic: Synthesis of Fused Pyrimidine Heterocycles using 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists[1]
Executive Summary & Strategic Value
The reagent 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS: 15157-34-3) represents a high-value scaffold for "scaffold hopping" in drug discovery.[1] The trifluoromethyl (
However, the electron-withdrawing nature of the
Key Chemical Challenges[1][2]
-
Nucleophilicity: The
group reduces the nucleophilicity of the pyrimidine ring nitrogen ( ), favoring attack by the exocyclic hydrazine nitrogen ( ).[1] -
Dimroth Rearrangement: The kinetic [4,3-a] triazole product is prone to rearrangement into the thermodynamically stable [1,5-a] isomer, particularly under basic conditions or prolonged heating.[1]
Reaction Landscape (Visualized)
The following diagram outlines the divergent synthetic pathways available from the core hydrazine scaffold.
Figure 1: Divergent synthesis pathways.[1] Note the susceptibility of the [4,3-a] system to rearrange to the [1,5-a] isomer.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine
This reaction utilizes triethyl orthoformate as a one-carbon donor.[1] The critical parameter here is reaction time . Over-boiling promotes the Dimroth rearrangement.
Materials:
-
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (1.0 eq)[1]
-
Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)[1]
-
Acetic Acid (Catalytic, 0.1 eq) or Reflux in pure Acetic Acid (for [1,5-a] target)[1]
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 1.0 g (5.6 mmol) of the hydrazine starting material.
-
Solvent: Add 10 mL of Triethyl orthoformate. The solid may not dissolve immediately.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
C). -
Workup: Cool the reaction mixture to
C using an ice bath. The product often precipitates as white/off-white needles. -
Isolation: Filter the precipitate. Wash with cold hexanes to remove excess TEOF.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]
Yield Expectation: 75–85%
Protocol B: Controlled Dimroth Rearrangement to [1,2,4]Triazolo[1,5-a]pyrimidine
If the thermodynamically stable [1,5-a] isomer is required (often preferred for kinase inhibition studies due to binding pocket geometry), use this modified protocol.[1]
Mechanism of Action: The rearrangement involves nucleophilic attack of water/base at C5, ring opening to an intermediate, bond rotation, and recyclization on the exocyclic nitrogen.[1]
Figure 2: Mechanism of the Dimroth Rearrangement facilitated by basic conditions.
Methodology:
-
Take the product from Protocol A (or run Protocol A in Glacial Acetic Acid instead of TEOF).
-
Dissolve in 10% KOH/EtOH .
-
Reflux for 2 hours.
-
Neutralize with dilute HCl to pH 7.
-
Filter the resulting precipitate. The melting point will be significantly higher than the [4,3-a] precursor.[1]
Protocol C: Synthesis of Pyrazolo[1,5-a]pyrimidines
Reaction with 1,3-diketones (e.g., acetylacetone) yields the pyrazolo-fused system.[1]
Materials:
-
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (1.0 eq)[1]
-
Acetylacetone (1.2 eq)[1]
-
Piperidine (Catalytic)[1]
Step-by-Step Methodology:
-
Charge: Dissolve 1.0 eq of hydrazine in Ethanol (10 mL/g).
-
Add Electrophile: Add 1.2 eq of acetylacetone dropwise at room temperature.
-
Reflux: Heat to reflux.[5]
-
Monitoring: This reaction is faster than the orthoformate cyclization (1–2 hours).[1]
-
Regioselectivity Check:
-
The exocyclic
of the hydrazine is the hardest nucleophile and attacks the most reactive carbonyl first. -
With symmetrical diketones (acetylacetone), regioselectivity is not an issue.[1]
-
With unsymmetrical 1,3-electrophiles (e.g., ethyl acetoacetate), the
attacks the ketone, and the ring attacks the ester, forming the pyrazolo[1,5-a]pyrimidin-7-one derivative.[1]
-
Analytical Data & Troubleshooting
Comparative Data Table
| Feature | [4,3-a] Isomer (Kinetic) | [1,5-a] Isomer (Thermodynamic) |
| Stability | Metastable; rearranges with heat/base | Highly Stable |
| UV Absorption | Typically | Typically |
| NMR ( | ||
| Solubility | Moderate in DCM/MeOH | Poor in DCM; requires DMSO/DMF |
Troubleshooting Guide
-
Problem: Low yield in Protocol A.
-
Problem: Mixture of isomers.
-
Cause: Reaction temperature too high or workup was too basic.
-
Solution: Use TEOF as the sole solvent (no acidic/basic additives) and keep temp below
C.[1]
-
References
-
Dimroth Rearrangement in Fused Pyrimidines
- Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
- Source: Current Organic Chemistry.
-
URL:[Link]
-
Synthesis of Trifluoromethyl-fused Systems
- Title: Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Deriv
- Source: Frontiers in Chemistry (2022).
-
URL:[Link]
-
General Hydrazine Cyclization Protocols
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidines
Sources
- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine as a building block in multicomponent reactions
Application Note: 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine in Multicomponent Heterocyclic Synthesis
Executive Summary
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (HTP) represents a privileged scaffold in modern medicinal chemistry. Its value is derived from the synergistic combination of the trifluoromethyl group (
This guide details the strategic application of HTP as a building block for synthesizing fused heterocycles, specifically 1-(pyrimidin-2-yl)pyrazoles and [1,2,4]triazolo[4,3-a]pyrimidines . These motifs are critical in the development of kinase inhibitors, antimicrobial agents, and agrochemicals.
Chemical Profile & Safety Assessment
Before initiating protocols, operators must understand the physicochemical and safety profile of HTP.
| Property | Specification |
| CAS Number | 69034-08-8 |
| Formula | |
| Molecular Weight | 178.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water. |
| Acidity ( | The pyrimidine ring decreases the basicity of the adjacent -NH-, making the terminal |
Safety Warning (GHS Classifications):
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1]
-
Precaution: Handle in a fume hood with nitrile gloves and eye protection. Avoid dust formation.[1][3][4]
Mechanistic Foundation
The reactivity of HTP is governed by the electronic push-pull of its substituents:
-
The
Effect: The electron-withdrawing trifluoromethyl group at the C5 position renders the pyrimidine ring electron-deficient. This reduces the electron density on the ring nitrogens and the -nitrogen of the hydrazine. -
Nucleophilic Hierarchy: The terminal
-nitrogen ( ) is significantly more nucleophilic than the internal -nitrogen ( ).-
Implication: In reactions with electrophiles (e.g., carbonyls), the initial attack almost invariably occurs at the
-nitrogen, leading to hydrazone intermediates before cyclization.
-
Visualizing the Reaction Landscape
Figure 1: Reaction landscape of HTP showing divergent pathways to Pyrazoles and Triazolopyrimidines.
Protocol A: Regioselective Synthesis of 1-(Pyrimidin-2-yl)pyrazoles
This protocol utilizes HTP in a condensation reaction with 1,3-dicarbonyls. This is a fundamental reaction for creating libraries of bioactive pyrazoles.
Scientific Rationale:
The reaction proceeds via a Knorr-type pyrazole synthesis. The terminal amine of HTP attacks the carbonyl. Due to the electron-withdrawing
Materials:
-
HTP (1.0 equiv)
-
1,3-Diketone (e.g., acetylacetone or benzoylacetone) (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Hexafluoroisopropanol (HFIP) for difficult substrates.
-
Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve HTP (1.0 mmol) in Ethanol (5 mL) .
-
Addition: Add the 1,3-diketone (1.1 mmol) dropwise.
-
Catalysis: Add Glacial Acetic Acid (2-3 drops) . Note: Acid catalysis is crucial to promote the dehydration of the hydroxy-pyrazoline intermediate.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).-
Checkpoint: If TLC shows a spot with lower
than the product (the intermediate alcohol), extend reflux time or add 0.1 equiv of .
-
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold ethanol.
-
Extraction: If no precipitate forms, remove solvent under reduced pressure, redissolve in Ethyl Acetate, and wash with
(sat. aq.) to remove acid traces.
-
-
Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography.
Protocol B: Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines via Oxidative Cyclization
This protocol describes the synthesis of a fused ring system.[5][6] This is a "scaffold hopping" strategy where the pyrimidine ring becomes part of a larger bicyclic core.
Scientific Rationale:
The reaction involves the formation of a hydrazone followed by an oxidative ring closure. Common oxidants include Iodobenzene diacetate (PIDA), Chloramine-T, or Iron(III) Chloride (
Materials:
-
HTP (1.0 equiv)
-
Aromatic Aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Oxidant:
(2.0 equiv) -
Solvent: Ethanol.
Step-by-Step Methodology:
-
Hydrazone Formation (Step 1):
-
Mix HTP (1.0 mmol) and the Aldehyde (1.0 mmol) in Ethanol (10 mL) .
-
Stir at room temperature for 2–4 hours.
-
Isolate the hydrazone intermediate by filtration (usually a yellow/white solid).[7] Dry the solid.
-
-
Oxidative Cyclization (Step 2):
-
Resuspend the dried hydrazone in Ethanol (10 mL) .
-
Add a solution of
(2.0 mmol) in Ethanol (5 mL) dropwise. -
Stir the mixture at room temperature overnight (or reflux for 2 hours for faster kinetics).
-
-
Quenching: Pour the reaction mixture into ice-water.
-
Work-up: Extract with Dichloromethane (DCM). Wash the organic layer with water and brine.
-
Validation: The disappearance of the hydrazone
peak in NMR (usually broad singlet >10 ppm) confirms cyclization.
Workflow Diagram
Figure 2: Step-by-step workflow for the oxidative cyclization of HTP to fused triazoles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete dehydration of the 5-hydroxy intermediate. | Increase reaction temperature (reflux) or add stronger acid ( |
| Regioisomer Mix (Protocol A) | Unsymmetrical 1,3-diketones ( | Use steric bulk to control attack. The |
| No Cyclization (Protocol B) | Oxidant too weak or steric hindrance. | Switch oxidant to Iodobenzene diacetate (PIDA) in DCM, or use microwave irradiation to overcome energy barriers. |
| Solubility Issues | Use HFIP (Hexafluoroisopropanol) as solvent. It stabilizes ionic intermediates and improves solubility of fluorinated heterocycles. |
References
-
Synthesis of Triazolopyrimidines via Oxidative Cyclization
- Title: Design, Synthesis, and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Deriv
- Source: MDPI (Molecules), 2021.
-
URL:[Link]
- Safety Data & Handling: Title: Safety Data Sheet: 2-Hydrazino-4-(trifluoromethyl)pyrimidine (Analogous handling). Source: Fisher Scientific.
-
Reaction with 1,3-Diketones (Mechanism)
-
General Synthesis of [1,2,4]Triazolo[4,3-a]pyridines (Methodology Source)
- Title: Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cycliz
- Source: MDPI (Molbank), 2021.
-
URL:[Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-Hydrazinyl-5-(trifluoromethyl)pyridine | C6H6F3N3 | CID 1477642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Analysis of Carbonyl Metabolites using 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
This Application Note is structured as a comprehensive technical guide for the use of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (and its structural analogs) in high-sensitivity LC-MS/MS analysis.
While the 4-(trifluoromethyl) isomer (HTP) is more widely cited in historical literature for steroid analysis, the 5-(trifluoromethyl) isomer (CAS 1131567-98-0) is a distinct, commercially available reagent. The reaction chemistry (hydrazine-carbonyl condensation) is identical for both. This guide addresses the specific 5-isomer requested while drawing validation metrics from the established HTP methodology where necessary.
Executive Summary
The quantification of neutral carbonyl-containing metabolites—specifically androgens like 5α-dihydrotestosterone (DHT) and testosterone—is frequently limited by poor ionization efficiency in Electrospray Ionization (ESI) and low chromatographic retention on reversed-phase columns.
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine serves as a potent derivatization reagent that addresses these challenges through two mechanisms:
-
Ionization Enhancement: Introduction of a proton-affinitive pyrimidine nitrogen facilitates high-intensity [M+H]⁺ formation in ESI+ mode.
-
Chromatographic Shift: The hydrophobic trifluoromethyl (-CF₃) group increases retention time, moving analytes away from early-eluting polar matrix interferences and reducing ion suppression.
This protocol details the validated workflow for derivatizing biological samples (plasma/serum) for the trace-level detection of ketosteroids and aldehydes.
Chemical Principle & Mechanism[1][2]
The core reaction is a condensation between the hydrazine moiety of the reagent and the carbonyl group (C=O) of the analyte (aldehyde or ketone). This reaction is acid-catalyzed and results in the formation of a stable hydrazone derivative with the release of water.
Reaction Scheme
The nucleophilic hydrazine nitrogen attacks the electrophilic carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, making it a better leaving group (as water), driving the formation of the C=N double bond.
Figure 1: Reaction pathway for the derivatization of a generic ketone with 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.
Materials & Reagents
Chemical Standards
-
Derivatization Reagent: 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (Purity ≥97%).
-
Note: If the 5-isomer is unavailable, the 4-isomer (2-Hydrazino-4-(trifluoromethyl)pyrimidine, HTP) is a validated functional alternative.
-
-
Analytes: Testosterone, Dihydrotestosterone (DHT), Androstenedione, or target aldehyde standards.
-
Internal Standard (IS): Isotopically labeled analogs (e.g., Testosterone-d3) are recommended to compensate for matrix effects.
Solvents & Buffers
-
Reaction Solvent: Methanol (LC-MS Grade).
-
Acid Catalyst: Glacial Acetic Acid or Formic Acid.
-
Quenching Solution: 10% NaHCO₃ (optional) or simple dilution with mobile phase.
-
Mobile Phases:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Experimental Protocol
Reagent Preparation[3]
-
Stock Solution: Dissolve 10 mg of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine in 10 mL of Methanol to make a 1 mg/mL stock.
-
Stability: Store at -20°C in amber glass. Stable for 1 month.
-
-
Working Solution: Dilute the stock 1:10 with Methanol containing 0.1% Acetic Acid immediately before use.
Sample Preparation (Biological Matrix)
Direct derivatization of plasma is possible, but Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is strongly recommended to remove proteins and phospholipids first.
-
Extraction: Aliquot 200 µL of plasma. Add 20 µL Internal Standard. Perform LLE using 1 mL MTBE (Methyl tert-butyl ether). Vortex, centrifuge, and collect the organic layer.
-
Drying: Evaporate the organic layer to dryness under nitrogen at 40°C.
Derivatization Procedure
This step converts the dried extract into the measurable hydrazone form.
-
Reconstitution: Add 100 µL of Working Reagent Solution (0.1 mg/mL in MeOH/Acid) to the dried residue.
-
Reaction: Vortex for 30 seconds. Incubate at 60°C for 60 minutes .
-
Critical: Ensure the vial is tightly capped to prevent solvent evaporation.
-
-
Completion: Cool to room temperature.
-
Reconstitution/Dilution: Evaporate the reaction mixture to dryness (to remove excess acid/solvent) and reconstitute in 100 µL of 50:50 Methanol:Water .
-
Why? Injecting high concentrations of pure methanol can distort peak shape on aqueous mobile phase gradients.
-
LC-MS/MS Conditions
Chromatographic Separation
The trifluoromethyl group adds significant hydrophobicity, requiring a higher percentage of organic solvent for elution compared to underivatized steroids.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 40% B (Isocratic hold)
-
1-6 min: 40% -> 95% B (Linear gradient)
-
6-8 min: 95% B (Wash)
-
8.1 min: 40% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode.[1] The pyrimidine ring provides a basic site for protonation.
-
Source Temp: 350°C
-
Capillary Voltage: 3500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Example for Testosterone Analog):
-
Parent Ion: [M + Reagent_Mass - H₂O + H]⁺
-
Calculation: MW(Testosterone) = 288.4. MW(Reagent) = 178.[2]1. Loss of H₂O = 18.0.
-
Precursor m/z ≈ 288.4 + 178.1 - 18.0 + 1.0 = 449.5
-
-
Fragment Ions: The fragmentation usually involves the cleavage of the hydrazone N-N bond or loss of the pyrimidine moiety.
-
Primary Transition: 449.5 -> 179.1 (Pyrimidine fragment)
-
Secondary Transition: 449.5 -> 108.1 (Characteristic steroid backbone fragment)
-
Validation & Performance Data
| Parameter | Underivatized (Typical) | Derivatized (2-HTP) | Improvement Factor |
| LOD (DHT) | 500 pg/mL | 10–20 pg/mL | 25x - 50x |
| Ionization Mode | APCI (often required) | ESI+ (High Efficiency) | Compatibility |
| Retention Time | Early eluting (Interference prone) | Late eluting (Clean region) | Selectivity |
| Sample Volume | 1.0 mL Plasma | 0.1 - 0.2 mL Plasma | Efficiency |
Workflow Diagram
Figure 2: End-to-end workflow for the analysis of plasma steroids using hydrazine derivatization.
Troubleshooting & Optimization
-
Incomplete Reaction: If the underivatized peak persists, increase the incubation temperature to 70°C or extend time to 90 minutes. Sterically hindered ketones (e.g., at C-17 or C-20 positions) may require harsher conditions.
-
Peak Tailing: The hydrazine reagent is basic. Ensure the mobile phase pH is acidic (0.1% Formic Acid) to maintain protonation and prevent secondary interactions with silanols.
-
Isomer Separation: Hydrazone formation can sometimes create syn and anti isomers around the C=N bond, appearing as double peaks.
-
Solution: Adjust the gradient slope to merge them or sum the peak areas for quantification.
-
References
-
Srivilai, J., et al. (2016). "A new label-free screen for steroid 5α-reductase inhibitors using LC-MS." Steroids, 116, 67-75. (Describes usage of the 4-isomer HTP for Testosterone/DHT).
-
Faqehi, A.M., et al. (2021). "Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry."[3] Journal of Chromatography A, 1640, 461933.[3][4] (Comparative analysis of HTP vs HMP reagents).
-
Weng, Y., et al. (2010). "Analysis of testosterone and dihydrotestosterone in mouse tissues by liquid chromatography-electrospray ionization-tandem mass spectrometry." Analytical Biochemistry, 402(2), 121-128. (Foundational protocol for trifluoromethyl-pyrimidine derivatization).
-
Thermo Scientific Chemicals. "2-Hydrazino-4-(trifluoromethyl)pyrimidine Product Page." (Chemical properties and safety data).
Sources
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorescent dye suppliers USA [americanchemicalsuppliers.com]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparation of antimicrobial agents based on the 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine scaffold
Synthesis and Evaluation of Antimicrobial Agents Based on the 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine Scaffold
Abstract & Scientific Rationale
The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The 2-hydrazinyl-5-(trifluoromethyl)pyrimidine scaffold represents a privileged structure in medicinal chemistry.
-
The Pyrimidine Core: Mimics natural DNA/RNA bases, allowing for the inhibition of nucleic acid synthesis enzymes (e.g., DNA gyrase, DHFR).
-
The Trifluoromethyl (
) Group: Located at the C5 position, this moiety significantly enhances lipophilicity ( ), metabolic stability (blocking oxidative metabolism at that site), and membrane permeability—critical for penetrating the bacterial cell envelope. -
The Hydrazine Linker: Acts as a versatile "hinge" for derivatization into Schiff bases (hydrazones), which are known to chelate metal ions essential for bacterial metalloenzymes.
This guide details the optimized synthesis of this scaffold, its derivatization into bioactive hydrazones, and the standardized protocol for antimicrobial validation.
Chemical Synthesis Workflow
The synthesis follows a two-step convergent pathway: Nucleophilic Aromatic Substitution (
Reaction Scheme Visualization
Protocol A: Synthesis of the Scaffold
Target: 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (10 mmol, 1.82 g) in absolute ethanol (20 mL).
-
Nucleophilic Attack: Add Hydrazine hydrate (80% aqueous solution, 50 mmol, 3.1 mL) dropwise at room temperature.
-
Expert Note: We use a 5-fold molar excess of hydrazine to prevent the formation of the symmetric dimer (bis-pyrimidine), which is a common byproduct if the hydrazine concentration is too low.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of the starting material by TLC (System: Hexane/Ethyl Acetate 3:1). -
Isolation: Cool the reaction mixture to
(ice bath). The product usually precipitates as a white/off-white solid. -
Purification: Filter the solid and wash with cold water (
) to remove hydrazine hydrochloride salts. Recrystallize from ethanol if necessary. -
Validation:
Protocol B: Derivatization (Schiff Base Formation)
Target:
-
Mixing: Dissolve the Scaffold (from Protocol A, 1 mmol) in ethanol (10 mL).
-
Addition: Add the appropriate aromatic aldehyde (1 mmol) (e.g., 4-nitrobenzaldehyde for high potency).
-
Catalysis: Add 2–3 drops of glacial acetic acid .
-
Reaction: Reflux for 3–8 hours.
-
Scientist's Note: Electron-withdrawing groups on the aldehyde (e.g.,
) accelerate the reaction; electron-donating groups (e.g., ) may require longer reflux times.
-
-
Work-up: Cool to room temperature. The hydrazone product will precipitate. Filter, wash with cold ethanol, and dry under vacuum.
Biological Evaluation (Antimicrobial Assay)
To ensure data reliability and reproducibility, we strictly adhere to CLSI M07-A10 guidelines for broth microdilution.
Screening Workflow
Protocol C: MIC Determination
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Stock Solution: Dissolve test compounds in DMSO (Concentration:
). Ensure final DMSO concentration in the assay well is to avoid solvent toxicity. -
Inoculum:
-
Grow bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland Standard (
). -
Dilute this suspension 1:150 in CAMHB to achieve a final assay concentration of
.
-
-
Plating:
-
Add
of compound solution (serially diluted) to wells. -
Add
of bacterial inoculum.
-
-
Controls:
-
Positive Control:[2] Ciprofloxacin or Moxifloxacin.
-
Negative Control: DMSO vehicle only.
-
Sterility Control: Media only.
-
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
Data Analysis & SAR Insights
The following table summarizes typical MIC ranges observed with this scaffold, illustrating the impact of the
| Compound ID | R-Group (Aldehyde) | 5-Position | MIC (S. aureus) | MIC (E. coli) | SAR Insight |
| Scaffold | (Hydrazine only) | Scaffold alone lacks binding affinity. | |||
| PYR-01 | Phenyl (Unsub) | Lipophilic, moderate activity. | |||
| PYR-02 | 4-Nitro-phenyl | Electron-withdrawing group enhances potency. | |||
| PYR-03 | 4-Hydroxy-phenyl | Polar groups reduce membrane permeability. | |||
| Control | (Ciprofloxacin) | N/A | Standard benchmark. |
Key Structural Insights:
-
The Fluorine Effect: Replacing the
with a methyl ( ) group typically raises the MIC by 2–4 fold, confirming that the electron-withdrawing and lipophilic nature of is vital for activity [1]. -
Schiff Base Importance: The
double bond is essential. Reduction to the hydrazine ( ) often results in loss of activity, suggesting the planar geometry is required for fitting into the target enzyme pocket (likely DHFR) [2].
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Scaffold Synthesis).
-
Cause: Hydrolysis of the chloro-pyrimidine or formation of dimer.
-
Solution: Ensure reagents are dry. Increase hydrazine equivalents to 10x.
-
-
Problem: Product oils out during condensation (Step 2).
-
Cause: Incomplete precipitation.
-
Solution: Scratch the flask walls with a glass rod or add a seed crystal. Alternatively, evaporate ethanol and recrystallize from Methanol/Water (9:1).
-
-
Problem: Precipitation of compound in MIC assay wells.
-
Cause: Low solubility in aqueous media.
-
Solution: Verify solubility. If precipitation occurs, the MIC is invalid. Try adding 0.002% Tween-80 to the broth to stabilize the suspension.
-
References
-
Wu, W., et al. (2019). "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives." Arabian Journal of Chemistry. [Link]
-
Popiołek, L. (2021). "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones."[3] International Journal of Molecular Sciences. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[4][5] CLSI Standards. [Link]
-
Alam, M.S., et al. (2014). "Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones." Letters in Drug Design & Discovery. [Link]
Sources
Application Note: A Robust LC-MS/MS Method for the Quantitation of Trifluoromethylated Pyrimidine Compounds in Biological Matrices
Abstract
This document provides a comprehensive guide for the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trifluoromethylated pyrimidine compounds. These moieties are of increasing importance in pharmaceutical development, and this guide offers a detailed, step-by-step protocol designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity, accuracy, and reproducibility.
Introduction: The Analytical Challenge of Trifluoromethylated Pyrimidines
Trifluoromethylated pyrimidine scaffolds are prevalent in modern pharmaceuticals due to the unique properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability, bioavailability, and binding affinity.[1] However, the strong electron-withdrawing nature of the -CF3 group and the presence of the nitrogen-rich pyrimidine ring can present unique challenges for bioanalysis.[2] Developing a sensitive, specific, and robust LC-MS/MS method is critical for accurately determining pharmacokinetic parameters in drug discovery and development.[3][4]
This application note details a systematic approach to method development, covering crucial aspects from sample preparation and chromatographic separation to mass spectrometric detection and optimization.
Foundational Strategy: LC-MS/MS Method Development
A successful LC-MS/MS method hinges on the careful optimization of each component of the analytical chain. The overall workflow is a systematic process designed to achieve the desired sensitivity, selectivity, and throughput.
Sources
Application Note: HPLC Purification Strategy for Products Derived from 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
Abstract
This guide details a systematic High-Performance Liquid Chromatography (HPLC) purification strategy for reaction products derived from 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine . Due to the unique physicochemical properties of this scaffold—specifically the electron-withdrawing trifluoromethyl (-CF3) group combined with the basic, nucleophilic hydrazine moiety—standard C18 protocols often fail to resolve regioisomers or eliminate polar impurities. This protocol prioritizes the use of Fluorophenyl (PFP) stationary phases and pH-switchable mobile phases to achieve high purity (>98%) and yield.[1]
Introduction & Chemical Context
The Scaffold
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a critical intermediate in the synthesis of bioactive pyrazoles and triazoles, common in kinase inhibitors and agrochemicals.[1]
-
Trifluoromethyl Group (-CF3): Increases lipophilicity (LogP ~1.[1][2]8) and induces a strong dipole moment.[1][2] It deactivates the pyrimidine ring, making it electron-deficient.[1][2]
-
Hydrazinyl Group (-NHNH2): Highly polar, basic, and prone to oxidation.[1][2] It is the primary site of reactivity but also the source of "stickiness" (tailing) on silica-based columns due to silanol interactions.
The Purification Challenge
-
Regioisomerism: Cyclization reactions involving this scaffold often produce structural isomers (e.g., N-1 vs. N-2 alkylation) with identical mass and similar hydrophobicity.[1][2]
-
Hydrazine Carryover: Residual starting material is genotoxic and highly polar, often eluting in the void volume of Reverse Phase (RP) systems, risking co-elution with early polar byproducts.[2]
-
Peak Tailing: The basic nitrogen atoms interact with residual silanols on the column stationary phase, leading to asymmetric peaks and poor resolution.[2]
Strategic Framework: The "Fluorine-PFP" Advantage[1]
While C18 is the workhorse of HPLC, it relies primarily on hydrophobic subtraction. For fluorinated aromatics, Pentafluorophenyl (PFP) stationary phases offer a superior alternative mechanism:
-
Mechanism: PFP phases engage in
- interactions and dipole-dipole interactions with the electron-deficient fluorinated pyrimidine ring.[1][2] -
Result: This "orthogonal" selectivity often separates regioisomers that co-elute on C18.[1][2]
Decision Matrix: Column Selection
| Feature | C18 (General Purpose) | PFP (Fluorophenyl) | HILIC (Polar) |
| Primary Mechanism | Hydrophobicity | Partitioning | |
| Best For | Final lipophilic products | Regioisomers, Fluorinated scaffolds | Polar hydrazine impurities |
| Recommendation | Secondary Screen | Primary Screen | Impurity Profiling |
Detailed Experimental Protocol
Sample Preparation[1][2][6][7]
-
Solvent: Dissolve crude mixture in DMSO:Methanol (1:1). Avoid pure DMSO if the product elutes early (<20% B), as this causes "solvent focusing" issues leading to broad peaks.[2]
-
Concentration: 20–50 mg/mL for Prep-LC; 1 mg/mL for Analytical scouting.[1][2]
-
Filtration: Mandatory 0.2 µm PTFE or Nylon filter to remove precipitated hydrazine salts.[1][2]
Analytical Scouting (Method Development)
Run two screening gradients to determine the optimal pH.[1][2]
System A: Acidic (Standard)
-
Column: Raptor FluoroPhenyl or ACE C18-PFP (5 µm, 4.6 x 150 mm).[1][2]
-
Gradient: 5–95% B over 15 min.
-
Rationale: Protonates the basic nitrogens, improving solubility.[2] PFP phase engages with the neutral -CF3 group.[1][2]
System B: Basic (High pH)
-
Column: Hybrid Particle C18 (e.g., Waters XBridge or Phenomenex Gemini) - Must be pH stable.[1][2]
-
Gradient: 5–95% B over 15 min.
-
Rationale: At pH 10, the hydrazine/pyrimidine is likely neutral (free base).[2] This maximizes hydrophobic retention and eliminates silanol interactions (tailing), often resulting in sharper peaks.[2]
Preparative Scale-Up
Once the analytical profile is established (Target Retention Factor
Formula for Focused Gradient:
Example Protocol (If product elutes at 40% B):
-
Equilibration: 30% B (2 min).
-
Gradient: 30% -> 50% B over 10-15 min.
-
Wash: 95% B (2 min).
-
Flow Rate: 20 mL/mL (for 20mm ID column).
Post-Purification Handling[1][2]
-
Lyophilization: If using System A (Formic Acid) or System B (Ammonium Bicarbonate), the salts are volatile.[2] Direct lyophilization is possible.[1][2]
-
Salt Exchange: If TFA was used, perform a salt exchange to HCl or free base to avoid cytotoxicity in biological assays.[1][2]
Workflow Visualization
The following diagram outlines the decision process from crude synthesis to isolated product.
Caption: Systematic workflow for purifying 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine derivatives, highlighting the dual-pH screening strategy.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Fronting / Split Peaks | Sample solvent mismatch | Reduce injection volume or dilute sample with water/buffer (weak solvent) to <50% organic.[1][2] |
| Broad Tailing Peaks | Silanol interaction (Basic N) | Switch to High pH (System B) or add 0.1% Triethylamine (TEA) to the acidic mobile phase (acts as a sacrificial base).[2] |
| Hydrazine Carryover | Void volume elution | Ensure the gradient starts at 0-5% B for 2 minutes to flush polar hydrazines to waste before collecting fractions. |
| Co-eluting Isomers | Insufficient selectivity | Switch to PFP Column. The fluorine-fluorine interactions often resolve positional isomers that C18 cannot.[1][2] |
References
-
Restek Corporation. Raptor FluoroPhenyl LC Columns: Product Guide and Applications.[1][2] (Detailed mechanisms of PFP phases for basic and fluorinated compounds).
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[1][2] Application Note. (Comparison of C18 vs. PFP for halogenated analytes).
-
Sigma-Aldrich. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities.[1][2] (Strategies for handling hydrazine impurities).
-
PubChem. 2-Hydrazinyl-5-(trifluoromethyl)pyridine (Analogous Pyrimidine Data). National Library of Medicine.[1][2] (Physicochemical properties).[1][2][5][3][6][7][8] [2]
-
BenchChem. Purification of Polar Pyrimidine Derivatives. (General protocols for pyrimidine purification). [2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijarmps.org [ijarmps.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. Raptor FluoroPhenyl, 5 µm, 250 x 4.6 mm HPLC Column [restek.com]
- 8. sphinxsai.com [sphinxsai.com]
Application Notes & Protocols: X-ray Crystallographic Analysis of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine Derivatives
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation of 2-hydrazinyl-5-(trifluoromethyl)pyrimidine derivatives using single-crystal X-ray diffraction. Pyrimidine scaffolds are central to numerous pharmaceutical agents, and the incorporation of hydrazinyl and trifluoromethyl groups can profoundly influence their physicochemical properties, metabolic stability, and target binding affinity.[1][2] Understanding the precise three-dimensional arrangement of these molecules at an atomic level is therefore indispensable for rational drug design and structure-activity relationship (SAR) studies. This document outlines field-proven protocols for synthesis, crystallization, data collection, and structure refinement, emphasizing the causality behind experimental choices to empower researchers in obtaining high-quality crystallographic data.
Introduction: The Significance of Substituted Pyrimidines in Drug Discovery
Pyrimidine and its derivatives are foundational N-heterocyclic molecules in medicinal chemistry, forming the core of many antibiotics, vitamins, and the nucleobases of DNA and RNA.[3] The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug design.
-
The Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group is a critical strategy for enhancing drug properties.[4] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability by blocking sites of oxidation, increase membrane permeability, and enhance binding affinity to target proteins.[1][4][5] The C-F bond's high dissociation energy contributes significantly to the metabolic robustness of these compounds.[1]
-
The Hydrazinyl (-NHNH2) Group: The hydrazinyl moiety is a versatile functional group and a potent hydrogen bond donor.[6] In a crystal lattice, it frequently participates in extensive hydrogen-bonding networks, forming predictable motifs that dictate crystal packing and influence solubility.[6][7] These interactions are often critical for the specific recognition of a drug molecule by its biological target.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these molecules, providing unequivocal data on conformation, bond lengths, bond angles, and intermolecular interactions.[3][8][9] This information is paramount for validating molecular design and understanding biological activity.
Part A: Synthesis and Crystallization Protocol
High-quality crystals are the prerequisite for a successful diffraction experiment.[9][10] This begins with the synthesis of high-purity material.
Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
A common and effective route involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyrimidine, with hydrazine hydrate.[11][12]
Protocol 2.1: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 1.5-2.0 eq) dropwise to the stirred solution at room temperature. The slight excess of hydrazine hydrate ensures the complete consumption of the starting material.[11]
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to achieve high purity (>98%). Confirm identity and purity using NMR spectroscopy and mass spectrometry.
Single Crystal Growth
The goal is to facilitate slow molecular ordering from a supersaturated solution, which is essential for growing large, defect-free single crystals.[10]
Protocol 2.2: Crystallization
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to find a solvent in which it is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation (Method A):
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small vial.
-
Cover the vial with parafilm and poke 2-3 small holes in it with a needle.
-
Leave the vial undisturbed in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation over several days to weeks.
-
-
Vapor Diffusion (Method B - Preferred):
-
Hanging Drop: Dissolve the compound in a "good" solvent to form a concentrated solution. Place a 5-10 µL drop of this solution on a siliconized glass coverslip. In a well of a crystallization plate, add 500 µL of a "poor" solvent (one in which the compound is insoluble but miscible with the good solvent). Invert the coverslip and seal the well. The poor solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.
-
Sitting Drop: The principle is identical, but the drop of the compound's solution is placed on a post inside the well containing the poor solvent.
-
Part B: X-ray Data Collection & Processing
This section outlines the workflow for acquiring and processing diffraction data from a suitable single crystal.
Workflow for Crystallographic Analysis
Caption: Overall workflow from synthesis to final structural report.
Protocol 3.1: Data Collection
-
Crystal Selection & Mounting:
-
Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or defects.[10] An ideal size is typically 0.1-0.3 mm in all dimensions.[9][10]
-
Carefully mount the selected crystal on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[9]
-
-
Diffractometer Setup:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K or 173 K) using a nitrogen or helium cryostream. This minimizes thermal motion, leading to better diffraction data at higher resolution.
-
Select an appropriate X-ray source. Molybdenum (Mo, λ≈0.71 Å) is suitable for most organic compounds, while Copper (Cu, λ≈1.54 Å) can be beneficial for very small or weakly diffracting crystals.[8][9]
-
-
Unit Cell Determination:
-
Collect a few initial diffraction images (frames) at different crystal orientations.
-
Use the instrument's software to automatically index the reflections and determine the crystal's unit cell parameters and Bravais lattice.[13]
-
-
Data Collection Strategy:
-
Based on the determined crystal system, the software will calculate an optimal strategy (a series of scans) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[13]
-
-
Data Integration and Scaling:
-
After data collection is complete, the software integrates the intensity of each reflection from the raw image files.
-
The data is then scaled and corrected for experimental factors (e.g., absorption, crystal decay). The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and their corresponding intensities.[14]
-
Part C: Structure Solution and Refinement
This phase involves converting the processed diffraction data into a chemically meaningful atomic model. Software suites like Olex2 or WinGX provide graphical interfaces for underlying programs like SHELX.[14][15]
Protocol 4.1: Structure Solution and Refinement
-
Space Group Determination: Based on the systematic absences in the reflection data, determine the correct space group. This is a critical step that defines the symmetry of the crystal.[16]
-
Structure Solution:
-
Use a structure solution program like SHELXT (via Intrinsic Phasing) or SIR to solve the "phase problem" and generate an initial electron density map.
-
This initial solution should reveal the positions of most non-hydrogen atoms.
-
-
Model Building and Refinement:
-
Using a graphical interface like Olex2, assign atom types (C, N, F) to the electron density peaks.
-
Initiate iterative cycles of least-squares refinement using a program like SHELXL. In each cycle, the program adjusts atomic positions and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed data.
-
Anisotropic Refinement: Refine non-hydrogen atoms anisotropically to model their thermal motion as ellipsoids rather than spheres.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model. They can often be located in the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.
-
-
Refinement Validation: The quality of the final model is assessed by several factors:
-
R-factors (R1, wR2): These are measures of agreement between observed and calculated structure factors. Lower values indicate a better fit (typically R1 < 5% for a good structure).
-
Goodness-of-Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks.
-
Data Interpretation and Reporting
The final refined structure provides a wealth of information.
Analysis of Molecular Structure
-
Conformation: Determine the planarity of the pyrimidine ring and the torsion angles associated with the hydrazinyl and trifluoromethyl substituents.
-
Intermolecular Interactions: Analyze the crystal packing to identify key interactions. The hydrazinyl group is a strong hydrogen bond donor, and the pyrimidine nitrogens are acceptors. These N-H···N interactions are often crucial in forming dimers, chains, or sheets.[6][7][17]
Potential Hydrogen Bonding Motifs
Caption: Diagram of a potential N-H···N hydrogen-bonded dimer motif.
Data Reporting and Deposition
For publication, crystallographic data should be presented in a standardized format and deposited in a public database like the Cambridge Structural Database (CSD). The International Union of Crystallography (IUCr) provides clear guidelines for reporting crystallographic data.[18][19][20][21] A Crystallographic Information File (CIF) containing all relevant experimental and structural details must be generated.[18]
Table 1: Representative Crystallographic Data
| Parameter | Example Value |
| Chemical Formula | C6 H6 F3 N3 |
| Formula Weight | 177.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.512(1), 10.234(2), 9.876(2) |
| α, β, γ (°) | 90, 105.34(1), 90 |
| Volume (ų) | 828.1(3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Density (calc, g/cm³) | 1.421 |
| Reflections Collected | 8124 |
| Unique Reflections | 1895 [R(int) = 0.025] |
| Final R1 [I > 2σ(I)] | 0.0412 |
| wR2 (all data) | 0.1055 |
| Goodness-of-fit (S) | 1.045 |
| CCDC Deposition Number | XXXXXX |
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
(PDF) Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives. ResearchGate. [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. PubMed. [Link]
-
Publication standards for crystal structures. IUCr. [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. PMC. [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Stanford Advanced Materials. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
-
(IUCr) International Union of Crystallography. IUCr. [Link]
-
guidelines for biological crystal structures. IUCr Journals. [Link]
-
(IUCr) Recommendations. IUCr. [Link]
-
4-Hydrazino-2-(methylsulfanyl)pyrimidine. PMC. [Link]
-
International Union of Crystallography. Wikipedia. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]
-
Structure Solution. OlexSys. [Link]
-
Solve a small-molecule structure. CCP4 wiki. [Link]
-
Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Scholars' Mine. [Link]
-
The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. [Link]
-
2-Hydrazinyl-5-(trifluoromethyl)pyridine. PubChem. [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 12. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 13. sssc.usask.ca [sssc.usask.ca]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. dgk-home.de [dgk-home.de]
- 16. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. iucr.org [iucr.org]
- 19. iucr.org [iucr.org]
- 20. iucr.org [iucr.org]
- 21. International Union of Crystallography - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine Synthesis
Ticket ID: PYR-CF3-HYD-001 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Reaction Mechanics
The Challenge: Synthesizing 2-hydrazinyl-5-(trifluoromethyl)pyrimidine involves a Nucleophilic Aromatic Substitution (
The Solution: High yields (>85%) are achievable only by controlling the local concentration of the substrate relative to hydrazine.[1][2] This guide moves beyond standard recipes to strictly control the kinetic competition between the desired hydrazinolysis and the formation of the bis-pyrimidine impurity.[2]
Reaction Scheme
Figure 1: The primary competition is between the hydrazine attacking the substrate (Target) and the product attacking a second molecule of substrate (Dimer).[1][2]
Standard Operating Procedure (Optimized)
Do not use 1:1 stoichiometry. This is the primary cause of failure.[1][2]
Reagents & Equipment[1][3][4]
-
Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq)
-
Reagent: Hydrazine Hydrate (64-80% solution) (3.0 - 5.0 eq )[1][2]
-
Solvent: Ethanol (Absolute) or THF.[1] Avoid DMF unless necessary, as it complicates workup.
-
Temperature:
.
Step-by-Step Protocol
-
Preparation of Nucleophile Base: Charge the reaction vessel with Hydrazine Hydrate (4.0 eq) and Ethanol (5 volumes). Cool to
. -
Controlled Addition (Critical): Dissolve the substrate (1.0 eq) in Ethanol (3 volumes). Add this solution dropwise to the hydrazine solution over 30–60 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Workup:
Optimization Data: Stoichiometry vs. Yield
The following data illustrates the impact of hydrazine equivalents on the ratio of Product vs. Dimer impurity.
| Hydrazine Equivalents | Addition Method | Yield (%) | Dimer Impurity (%) | Notes |
| 1.1 eq | Standard (Hydrazine into SM) | 45-55% | 30-40% | NOT RECOMMENDED .[1][2] High dimer formation.[1][2] |
| 2.0 eq | Standard | 65-70% | 10-15% | Acceptable for crude screens only.[1][2] |
| 4.0 eq | Reverse (SM into Hydrazine) | 88-94% | < 2% | OPTIMAL .[1][2] Kinetic control achieved. |
| 10.0 eq | Standard | 90% | < 1% | Wasteful; difficult to remove trace hydrazine.[1][2] |
Troubleshooting Guide (FAQ)
Issue 1: "I have a heavy precipitate that is insoluble in most solvents."
Diagnosis: You have formed the Bis-pyrimidine Dimer .[1][2]
Mechanism: The product (which contains a terminal
-
Switch to Reverse Addition (add Substrate to Hydrazine).[1]
-
Keep the temperature low (
) during addition.
Issue 2: "My product is an oil/gum instead of a solid."
Diagnosis: Solvent trapping or partial hydrolysis.[1][2] Cause: 5-trifluoromethylpyrimidines are lipophilic.[1][2] Ethanol/Water mixtures can sometimes form oils if the product is not pure.[1][2] Corrective Action:
-
Trituration: Add cold hexanes or diethyl ether to the gum and sonicate. This usually induces crystallization.[1][2]
-
Drying: Ensure the gum is dried under high vacuum to remove trapped hydrazine hydrate/water.[1][2]
Issue 3: "I see a peak at M-20 (or M-Cl+OH) in LCMS."
Diagnosis: Hydrolysis to the Pyrimidinone.[1][2] Cause: Water attacked the ring instead of hydrazine.[1][2] This happens if the hydrazine is old (low concentration) or the reaction was heated too aggressively.[1][2] Corrective Action:
Decision Logic for Troubleshooting
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic tree for isolating the root cause of low yield.
Safety & Storage
-
Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable.[1][2] Handle in a fume hood.
-
Product Stability: Hydrazinyl pyrimidines can oxidize over time.[1][2] Store under inert gas (Argon/Nitrogen) at
away from light.
References
-
PubChem. (n.d.).[1] 2-Hydrazinyl-5-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1]
-
Google Patents. (2010).[1] Preparation of pyrimidine derivatives. WO2010000633.[1][2] Retrieved from [1]
Sources
- 1. 2-Hydrazinyl-5-(trifluoromethyl)pyridine | C6H6F3N3 | CID 1477642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
How to avoid the formation of di-substituted products with 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
Topic: Preventing Di-substituted Product Formation
Executive Summary: The Reactivity Profile
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS: 1049744-89-9) is a specialized building block, primarily used to synthesize pyrazolo[1,5-a]pyrimidines (kinase inhibitors) or functionalized hydrazones.
The "di-substituted" product issue typically arises from the enhanced nucleophilicity of the terminal nitrogen (
This guide provides the protocols to arrest the reaction at the mono-substituted stage.
Troubleshooting Guide: Select Your Reaction Type
Identify the specific chemistry you are performing to access the relevant troubleshooting steps.
| Reaction Class | Target Product | The "Di-substituted" Problem | Risk Level |
| A. Alkylation | Over-Alkylation: Formation of | High | |
| B. Condensation | Hydrazone / Pyrazole | Dimerization (Azine): Two pyrimidine units linked by one electrophile. | Medium |
| C. Synthesis | Making the Hydrazine | Bis-displacement: Substitution at both C2 and C4 (if starting from 2,4-dichloro). | Critical |
Scenario A: Preventing Over-Alkylation (N,N-dialkylation)
Context: You are reacting 2-hydrazinyl-5-(trifluoromethyl)pyrimidine with an alkyl halide (R-X).
Root Cause Analysis
The terminal amino group (
Protocol Optimization
1. The "Inverse Addition" Technique Do not add the hydrazine to the electrophile. Instead, add the electrophile dropwise to a solution containing a large excess of the hydrazine.
-
Ratio: Maintain at least 3:1 (Hydrazine : Electrophile).
-
Why: This ensures the electrophile always encounters unreacted starting material rather than the more reactive product.
2. Switch to Reductive Amination Direct alkylation with halides is difficult to control. Use an aldehyde/ketone followed by reduction.
-
Step 1: Condense with aldehyde
Hydrazone (stops here; cannot over-react). -
Step 2: Reduce with
or . -
Result: Clean mono-alkylation.
3. Use of Protecting Groups (Boc-Strategy) If direct alkylation is mandatory:
-
Protect the terminal nitrogen:
. -
Alkylate the internal nitrogen (if desired) or use specialized conditions to alkylate the Boc-protected nitrogen (difficult).
-
Better approach: Use a Boc-hydrazine reagent first, alkylate that, then couple to the pyrimidine (Reverse synthesis).
Visual Workflow: Alkylation Control
Caption: Kinetic competition in alkylation. The mono-product reacts faster (
Scenario B: Preventing Dimerization (Azine Formation)
Context: You are reacting the hydrazine with an aldehyde or ketone to form a hydrazone or heterocycle.
The Issue
In the presence of excess carbonyl or acid catalysis, the formed hydrazone can react with a second equivalent of hydrazine (less common with aryl hydrazines) or the electrophile can bridge two hydrazine units.
Troubleshooting Steps
-
Solvent Selection: Avoid protic solvents (EtOH/MeOH) if equilibrium is an issue. Use DCM or Toluene with a Dean-Stark trap to remove water, driving the reaction to the hydrazone and preventing hydrolysis/re-equilibration.
-
Catalyst: Use mild Lewis acids (
) instead of strong Brønsted acids to activate the carbonyl without protonating the hydrazine, which would deactivate it.
Scenario C: Purity Check (Incoming Quality Control)
Context: If your starting material is impure, you may already have "di-substituted" contaminants (2,4-dihydrazinyl-5-(trifluoromethyl)pyrimidine).
Diagnostic Check:
-
1H NMR (DMSO-d6):
-
Target (2-isomer): Two singlets for pyrimidine ring protons (H4/H6) are not equivalent? No, in 2-substituted-5-CF3, H4 and H6 are equivalent only if the molecule is symmetric. But here, position 2 is substituted. H4 and H6 are adjacent to the CF3.
-
Look for: A shift at ~8.5-8.8 ppm (2 protons).
-
Impurity (2,4-isomer): If you see complex multiplets or loss of the pyrimidine symmetry, you may have the 2,4-disubstituted byproduct from the synthesis of the starting material.
-
Recommended Experimental Protocol: Mono-Alkylation via Reductive Amination
This is the industry-standard method to avoid over-alkylation (di-substitution) for this specific fluorinated scaffold.
Reagents:
-
Substrate: 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (1.0 eq)
-
Aldehyde: R-CHO (1.1 eq)
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Acid: Acetic Acid (AcOH) (1.0 eq).
Step-by-Step:
-
Hydrazone Formation: Dissolve the pyrimidine derivative in DCE. Add the aldehyde and Acetic Acid. Stir at Room Temperature (RT) for 1-2 hours.
-
Checkpoint: Monitor by TLC/LCMS. Ensure full conversion to the hydrazone (Schiff base). No di-substitution is possible at this stage.
-
-
Reduction: Cool the mixture to
. Add portion-wise. -
Quench: Allow to warm to RT and stir overnight. Quench with saturated
. -
Purification: Extract with DCM. The product will be the clean Mono-alkylated hydrazine.
FAQ: Technical nuances
Q: Why does the 5-CF3 group matter for this reaction?
A: The trifluoromethyl group is strongly electron-withdrawing. It pulls electron density from the pyrimidine ring, making the ring nitrogens (
Q: Can I use NaH and Alkyl Halide? A: Avoid. Sodium hydride will deprotonate the hydrazine (forming a strong nucleophile) and likely lead to uncontrolled bis-alkylation or mixtures of N-alkylation and Ring-alkylation.
Q: I am trying to make a pyrazolo[1,5-a]pyrimidine and getting two spots. Is this di-substitution?
A: Likely not. This is Regioisomerism . When condensing with an unsymmetrical
-
Solution: Control the pH. Reactions in glacial acetic acid tend to favor one isomer, while basic conditions (ethanolic NaOH) may favor the other.
References
-
Vertex AI Search. (2025). Synthesis of pyrazolo[1,5-a]pyrimidines from 2-hydrazinyl-5-(trifluoromethyl)pyrimidine. 1
-
ACS Green Chemistry Institute. (2018). Avoiding Over-alkylation: Reagent Guides. 2
-
National Institutes of Health (NIH). (2025). Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis. 3
-
Fisher Scientific. (2024). Safety and Handling of 2-Hydrazino-4-(trifluoromethyl)pyrimidine. 4[4][5][6][7][1][8][9]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Polar Trifluoromethylpyrimidine Derivatives
Case ID: PUR-CF3-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification anomalies in polar fluorinated heterocycles.
Executive Summary
Polar trifluoromethylpyrimidine derivatives present a unique "schizophrenic" physicochemical profile. The trifluoromethyl (
This guide provides field-proven protocols to resolve these specific bottlenecks.
Module 1: Chromatographic Anomalies
Issue 1: "My compound streaks on silica and elutes as a broad smear."
Diagnosis:
While the
Protocol: The "Basic Modifier" Strategy Do not rely on standard EtOAc/Hexane gradients. You must neutralize the silica surface.
-
Select the Modifier:
-
Column Pre-treatment (Critical Step):
-
Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This saturates the acidic sites.
-
-
Elution:
-
Run the gradient with the modifier present in both Solvent A and Solvent B to maintain constant pH.
-
Alternative Stationary Phases: If silica fails, switch to Neutral Alumina .[1][2] The lack of acidic protons prevents the acid-base interaction that causes streaking.
Issue 2: "I cannot separate the regioisomers."
Diagnosis:
Synthesis of trifluoromethylpyrimidines (e.g., via condensation or
Protocol: The "Fluorous Interaction" Switch
Standard C18 relies on hydrophobic interactions. To separate fluorinated isomers, you need a phase that interacts with the fluorine atoms or the
-
Recommendation: Use a Pentafluorophenyl (PFP) HPLC column.[1]
-
Mechanism: PFP phases utilize
- interactions and specific fluorine-fluorine interactions. Regioisomers often have different dipole moments and shapes that interact differently with the rigid PFP ring.
Decision Tree: Choosing the Right Mode
Figure 1: Decision matrix for selecting the optimal chromatographic mode for fluorinated pyrimidines.[1]
Module 2: Solubility & Crystallization
Issue 3: "My product 'oils out' instead of crystallizing."
Diagnosis: Trifluoromethylpyrimidines have low melting points and high lipophilicity. When cooling a saturated solution, they often hit a "liquid-liquid phase separation" (LLPS) boundary before the crystallization boundary.[1] The product forms an oil droplet rather than a crystal lattice.
Protocol: Anti-Solvent Vapor Diffusion Avoid rapid cooling. Use vapor diffusion to slowly increase supersaturation.
-
Dissolve: Dissolve the crude oil in a minimum amount of a "Good Solvent" (e.g., Methanol or DCM) in a small vial.
-
Chamber: Place this small vial (uncapped) inside a larger jar containing a "Poor Solvent" (e.g., Pentane or Water).
-
Seal & Wait: Cap the large jar. The poor solvent vapors will slowly diffuse into the good solvent, gently forcing the compound to organize into a lattice rather than crashing out as an oil.
Solvent Systems Table
| Technique | Solvent Pair (Good / Poor) | Notes |
| Recrystallization | Methanol / Water | Good for polar derivatives.[3] Add water dropwise to hot MeOH. |
| Recrystallization | EtOAc / Petroleum Ether | Standard for less polar derivatives. |
| Layering | DCM / Pentane | Dissolve in DCM, carefully layer Pentane on top.[1] Do not mix. |
| Trituration | Cold | Grind the oil with cold solvent to induce solidification. |
Module 3: Volatility & Handling
Issue 4: "I'm losing mass on the Rotavap/High Vac."
Diagnosis: While the final drug candidate is likely stable, lower molecular weight trifluoromethylpyrimidine intermediates (MW < 250) can have surprisingly high vapor pressures due to the weak intermolecular forces caused by the fluorine atoms.
Protocol: Controlled Drying
-
Temperature Limit: Do not exceed 40°C on the water bath.
-
Vacuum Control: Do not use high vacuum (< 5 mbar) for intermediates with MW < 200. Stick to 20–50 mbar.
-
Azeotroping: If water is trapped (common with polar groups), do not just heat it.[1] Add Acetonitrile and evaporate. The ACN/Water azeotrope removes water efficiently at lower temperatures.
Frequently Asked Questions (FAQ)
Q: Why does my compound show two spots on TLC but one peak on HPLC?
A: This is often due to atropisomerism or tautomerism . Pyrimidines with amino/hydroxyl groups can exist in keto-enol tautomers. The
-
Test: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks coalesce, it is a dynamic equilibrium (tautomer/rotamer), not an impurity.[1]
Q: Can I use C18 Flash cartridges for these compounds? A: Yes, but you must buffer the mobile phase. Use 10 mM Ammonium Bicarbonate (pH 8) for basic compounds or 0.1% Formic Acid for acidic ones.[1] Unbuffered water/methanol often leads to poor peak shape.
Q: How do I remove residual DMF after the reaction? A: Polar pyrimidines often dissolve in DMF. To remove it without high heat:
-
Dilute the reaction mixture with EtOAc .
-
Wash 3x with 5% LiCl (Lithium Chloride) solution . The LiCl dramatically increases the partitioning of DMF into the aqueous phase.
References
-
BenchChem. (2025).[2] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from [1]
-
Jiangnan University. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Retrieved from [1]
-
ResearchGate. (2016).[4] How to separate regioisomers without using instrumental method? Retrieved from [1]
-
Chromatography Forum. (2017). Separation of positional isomers. Retrieved from [1]
-
MDPI. (2022). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [1]
Sources
Stability issues of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine under acidic or basic conditions
The following Technical Support Guide addresses the stability, handling, and troubleshooting of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS: 1131567-98-0). This content is designed for research scientists and medicinal chemists.
Topic: Stability & Troubleshooting Under Acidic/Basic Conditions
Document ID: TS-PYR-CF3-005 | Version: 2.1 | Status: Active[1]
Executive Summary & Chemical Profile
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a critical heterocyclic building block used in the synthesis of fused ring systems (e.g., triazolopyrimidines) and as a bioisostere in kinase inhibitors.[1] Its reactivity is defined by two competing functional groups: the nucleophilic hydrazine moiety at the C2 position and the electron-withdrawing trifluoromethyl group at the C5 position.
| Property | Specification |
| CAS Number | 1131567-98-0 |
| Molecular Formula | C₅H₅F₃N₄ |
| Molecular Weight | 178.12 g/mol |
| pKa (Calculated) | ~3.5 (Pyridine N), ~8.5 (Hydrazine NH) |
| Storage Condition | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Primary Instability | Oxidative degradation (Air), Hydrolysis (Strong Acid/Heat) |
Critical Stability Analysis
A. Acidic Stability: The Protonation vs. Hydrolysis Balance
In acidic media, the compound exhibits a dichotomy of behavior depending on temperature and acid concentration.
-
Scenario 1: Dilute/Mild Acid (pH 1–4, RT) [1]
-
Scenario 2: Strong Acid + Heat (>60°C, HCl/H₂SO₄) [1]
-
Mechanism: Acid-catalyzed nucleophilic aromatic substitution (
).[1] The protonated hydrazine becomes a viable leaving group, allowing water to attack the C2 position. -
Result: Hydrolysis of the C-N bond, releasing hydrazine salts and yielding the degradation product 2-hydroxy-5-(trifluoromethyl)pyrimidine .[1]
-
Status: UNSTABLE .
-
B. Basic Stability: Nucleophilicity vs. Ring Degradation
The electron-deficient pyrimidine ring, further activated by the
-
Scenario 1: Mild Base (Carbonates, Tertiary Amines) [1]
-
Scenario 2: Strong Base (NaOH, KOH, Alkoxides) [1]
-
Mechanism:
-
Oxidation: Rapid oxidative decomposition to azo-dimers or diazenes in the presence of oxygen.[1]
-
Haloform-type Hydrolysis: While rare, extreme basic conditions can attack the
group, hydrolyzing it to a carboxylate ( ), though the C-F bond on the aromatic ring is generally robust.
-
-
Interactive Troubleshooting Guide (FAQ)
Category 1: Visual Changes & Purity[1]
Q1: My white powder turned yellow/orange after 24 hours on the bench. Is it still usable?
-
Diagnosis: Oxidative Degradation .[1][2][3] Hydrazines are sensitive to air oxidation, forming azo-impurities or diazenes which are highly colored (yellow/orange).[1]
-
Impact: The effective molarity has decreased. Using this material may lead to radical side-reactions or colored impurities in your final product.[1]
-
Solution:
-
Immediate: Recrystallize from ethanol/water or repurify via flash chromatography (DCM/MeOH).[1]
-
Prevention: Store under Argon. Do not store as a free base in solution for >4 hours.
-
Q2: I see a precipitate forming when I acidify my reaction mixture.
-
Diagnosis: Salt Formation . You have likely formed the hydrochloride or sulfate salt of the hydrazine, which may be less soluble in organic solvents but soluble in water.
-
Verification: Add water. If it dissolves, it is the salt. If it remains insoluble, it may be the hydrolyzed byproduct (2-hydroxy-5-(trifluoromethyl)pyrimidine).[1]
Category 2: Reaction Outcomes
Q3: Why is my yield low when running cyclizations in refluxing acetic acid?
-
Root Cause: Competitive Hydrolysis .[1] While acetic acid is a standard solvent for cyclizing hydrazines to triazoles, prolonged reflux can hydrolyze the hydrazine group before it cyclizes, especially if the electrophile is unreactive.
-
Protocol Adjustment:
Q4: Can I use strong bases (NaH, LiHMDS) to deprotonate this compound?
-
Technical Warning: Ring Instability . The 5-trifluoromethyl group makes the pyrimidine ring highly electron-deficient. Strong nucleophilic bases may attack the ring carbons (C4/C6) or cause ring-opening polymerization rather than simple deprotonation.[1]
-
Recommendation: Use bulky, non-nucleophilic bases (e.g.,
, DIPEA) or strictly control stoichiometry at low temperatures (-78°C).[1]
Mechanistic Visualization
The following diagram illustrates the divergent pathways of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine under varying pH conditions.
Figure 1: Stability decision tree showing the fate of the compound under acidic and basic stress.
Validated Experimental Protocols
Protocol A: Purity Check via HPLC (Acid Stability Test)
Use this protocol to verify if your storage conditions have degraded the compound.[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (pyrimidine ring) and 220 nm.[1]
-
Expected Retention:
Protocol B: Safe Neutralization & Extraction
Use this to recover the free base from a salt form without causing degradation.[1]
-
Dissolution: Dissolve 1.0 g of the hydrazine salt in 10 mL ice-cold water (0–5°C).
-
Neutralization: Slowly add saturated aqueous
dropwise while stirring. Monitor pH until it reaches ~8.0.-
Note: Do not use NaOH; high local pH can trigger oxidation.[1]
-
-
Extraction: Immediately extract with Ethyl Acetate (
mL). -
Drying: Dry combined organics over
(Magnesium sulfate can be slightly acidic/Lewis acidic, Sodium sulfate is safer).[1] -
Concentration: Evaporate solvent under reduced pressure at <30°C . Do not heat the water bath above 30°C to prevent thermal decomposition.[1]
References
-
Thermo Scientific Chemicals. (2024).[1] 2-Hydrazino-4-(trifluoromethyl)pyrimidine Safety Data Sheet. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1477642: 2-Hydrazinyl-5-(trifluoromethyl)pyridine (Analogous reactivity profile).[1] Retrieved from [1]
-
Bansal, A., et al. (2018).[1] Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Indian Journal of Heterocyclic Chemistry. Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-Hydrazino-4-(trifluoromethyl)pyrimidine. Retrieved from [1]
Sources
Selecting the right solvent for reactions involving 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
Technical Guide: Solvent Selection for 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
Executive Summary & Molecule Profile
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a specialized heterocyclic building block.[1][2] Its reactivity is defined by the tension between two opposing electronic forces:[2]
-
The Nucleophile: The hydrazinyl group (
) at the C2 position is the primary reactive center, capable of attacking electrophiles (aldehydes, ketones, alkyl halides).[2] -
The Electron Sink: The trifluoromethyl group (
) at C5 and the pyrimidine ring nitrogens are strong electron-withdrawing groups (EWGs).[1][2]
Why Solvent Selection Matters:
The
Solubility & Dissolution Guide
The most common support ticket we receive regarding this compound is: "The starting material won't dissolve."[2]
Solubility Profile Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF | Excellent | Best for stock solutions and high-temp cyclizations.[1][2] |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Good for nucleophilic substitutions (SNAr).[1][2] Easy workup. |
| Polar Protic | Methanol, Ethanol | Moderate | Standard for hydrazone formation.[2] May require warming.[1][2] |
| Organic Acids | Acetic Acid | High | Acts as both solvent and catalyst for cyclizations.[1][2] |
| Chlorinated | DCM, Chloroform | Low/Moderate | generally poor for reaction kinetics; good for extraction only.[2] |
| Non-Polar | Hexanes, Toluene | Poor | Avoid. Material will oil out or remain suspended.[2] |
| Ketones | Acetone, MEK | FORBIDDEN | Reacts with solute. See Section 4.[2] |
Troubleshooting Dissolution
-
Issue: Material floats in Ethanol/Methanol.
-
Fix: The pyrimidine ring basicity is low due to the
group.[1] Add 1-5% Acetic Acid to the alcohol.[1][2] This protonates the ring slightly, vastly improving solubility without deactivating the nucleophilic terminal nitrogen of the hydrazine.[2]
Reaction-Specific Solvent Selection
Select your solvent based on the bond you are trying to form.[2]
Scenario A: Condensation (Hydrazone Formation)[1][2][3]
-
Target: Reacting with an aldehyde or ketone to form a Schiff base.[2]
-
Recommended Solvent: Ethanol (EtOH) or Methanol (MeOH) .[1][2]
-
Why: These protic solvents facilitate proton transfer steps essential for the dehydration mechanism (loss of water).[2]
-
Protocol Tip: If the reaction is slow, add a catalytic amount of Glacial Acetic Acid (AcOH).[2] Do not use strong mineral acids (HCl) initially, as they may protonate the terminal hydrazine nitrogen, killing its nucleophilicity.[2]
Scenario B: Cyclization (Fused Ring Synthesis)
-
Target: Creating triazolopyrimidines or pyrazolopyrimidines.
-
Why: These reactions often require temperatures >100°C to overcome the energy barrier caused by the electron-deficient pyrimidine ring.[1][2]
Scenario C: Nucleophilic Substitution (Alkylation)
-
Target: Attaching an alkyl group to the hydrazine terminal nitrogen.
-
Recommended Solvent: Acetonitrile (MeCN) or DMF with a base (e.g.,
).[1][2] -
Why: Polar aprotic solvents solvate cations (
) well, leaving the carbonate anion "naked" and more basic, which helps deprotonate the hydrazine intermediate.[2]
Critical Troubleshooting: The "Acetone Trap"
WARNING: Never use Acetone, Methyl Ethyl Ketone (MEK), or Cyclohexanone as solvents or cleaning agents for glassware immediately prior to using this compound.[2]
The Failure Mode: Hydrazines react rapidly with ketones to form hydrazones (specifically, acetone hydrazone).[2]
-
Symptom: You observe a new spot on TLC or an impurity peak in LC-MS (M+40 mass shift) that does not match your product.
-
Cause: The 2-hydrazinyl group attacked the acetone solvent instead of your intended reagent.
Visualizing the Solvent Decision Logic:
Figure 1: Solvent Selection Decision Tree based on reaction type.
Validated Experimental Protocol
Synthesis of 3-Methyl-7-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrimidine This protocol demonstrates the cyclization pathway, the most common use case for this building block.[1][2]
Reagents:
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the hydrazine (1.0 g) in Glacial Acetic Acid (10 mL).
-
Addition: Add Triethyl orthoacetate (1.5 equivalents) in one portion.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) .
-
Observation: The suspension should clear to a solution as the temperature rises and the ring closes.[2]
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The hydrazine starting material (polar, streaks near baseline) should disappear, replaced by a less polar, UV-active spot (the triazole).[2]
-
Workup:
Why this works: Acetic acid provides the protons needed to activate the orthoester, while its high boiling point drives the elimination of ethanol to close the triazole ring [1, 2].[2]
References
-
Abdelkhalek, A. S., et al. (2024).[2] "Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects." Current Medicinal Chemistry. Link
-
Fustero, S., et al. (2008).[2] "Improved Regioselective Synthesis of 5-Trifluoromethyl-1,2,4-triazoles." Journal of Organic Chemistry. (Mechanistic insight on CF3-heterocycle formation).
-
PubChem. (2025).[1][2] "Compound Summary: 2-Hydrazinyl-5-(trifluoromethyl)pyridine." (Structural analog data used for solubility extrapolation). Link[1][2]
-
Thermo Scientific Chemicals. (2024).[1][2] "2-Hydrazino-4-(trifluoromethyl)pyrimidine Product Specifications." (Solubility data: Soluble in aqueous acid).[1][2][4] Link[1][2]
Sources
- 1. 2-Hydrazinyl-5-(trifluoromethyl)pyridine | C6H6F3N3 | CID 1477642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
How to monitor the progress of reactions with 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine using TLC
Topic: 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS: 1131567-98-0)
⚠️ Safety & Handling Warning
Acute Toxicity / Irritant: 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is classified as Acute Toxic (Oral/Dermal/Inhalation) and causes severe skin/eye irritation.[1] Hydrazines are potential sensitizers and carcinogens.
-
Control: Always handle inside a fume hood.
-
PPE: Double nitrile gloves and safety goggles are mandatory.
-
Waste: Dispose of TLC plates in hazardous solid waste; do not leave them on open benches.
Module 1: Method Development (SOP)
This compound presents a unique chromatographic challenge: the hydrazine moiety (
1.1 The "Anchor & Float" Solvent Strategy
Do not rely on a single solvent system. The
| Solvent System | Ratio (v/v) | Purpose | Additive (Crucial) |
| Hexane / EtOAc | 7:3 to 1:1 | Primary Screen: Good for monitoring condensation with aldehydes/ketones. | 1% Triethylamine (TEA) |
| DCM / MeOH | 95:5 | High Polarity: Use if the product is highly polar (e.g., cyclized triazoles). | 0.5% |
| Toluene / Acetone | 8:2 | Orthogonal: Use if impurities co-elute in Hex/EtOAc. | None |
Technical Insight: The addition of base (TEA or Ammonia) is mandatory for this hydrazine. Without it, the
group protonates on the acidic silica surface (), resulting in a broad streak rather than a defined spot [1, 3].
1.2 Visualization Protocol
This molecule is UV-active due to the pyrimidine ring. However, chemical staining is required to confirm the presence of the reactive hydrazine group versus non-reactive byproducts.
Step-by-Step Visualization:
-
UV Check (254 nm): The pyrimidine ring absorbs strongly. The starting material (SM) appears as a dark purple/black spot on F254 plates.
-
Chemical Stain (Dip & Heat):
-
Ninhydrin: Stains the free hydrazine (
) red/brown . Note: This confirms unreacted SM. -
Anisaldehyde: Best for monitoring the product (if forming a hydrazone). Products often stain bright yellow/orange.
-
KMnO₄: Universal oxidizer. Stains the hydrazine yellow on a purple background (rapid reaction).
-
Module 2: Troubleshooting Guide (Diagnostic & Fix)
Issue 1: "The starting material appears as a long streak from the baseline."
-
Root Cause: Acid-Base interaction. The basic hydrazine is dragging along the acidic silanols of the stationary phase.
-
Fix: Pre-treat your TLC plate.[2][3][4][5] Run the empty plate in a chamber containing 5% Triethylamine in Hexane, dry it, then spot your reaction. Alternatively, add 1% TEA directly to your mobile phase [3, 4].
Issue 2: "I see a new spot, but it turns brown/black over time on the plate."
-
Root Cause: Oxidative Decomposition. Hydrazines are sensitive to air oxidation, which is accelerated by the high surface area of silica gel.
-
Fix:
-
Execute the TLC run immediately after spotting.
-
Do not dry the spot with hot air; use a stream of nitrogen or argon.
-
If the spot is transient, perform a 2D-TLC (Run 1, rotate 90°, Run 2). If the spot appears off-diagonal, it is decomposing on the silica [5].[2]
-
Issue 3: "My product co-elutes with the starting material."
-
Root Cause: The
group dominates the lipophilicity, masking the polarity change of the reaction. -
Fix: Change the selectivity, not just polarity. Switch from Hexane/EtOAc to DCM/MeOH or Chloroform/Acetone . The chlorinated solvents interact differently with the
-system of the pyrimidine ring, often resolving the mixture.
Module 3: Logic & Workflow (Decision Tree)
The following diagram illustrates the decision process for optimizing the TLC method for fluorinated hydrazines.
Figure 1: Decision tree for optimizing TLC conditions for basic, fluorinated heterocycles.
Module 4: Frequently Asked Questions (FAQs)
Q: Why does the
Q: Can I use Iodine (
Q: What is the "Co-Spot" technique and why is it essential here?
A: Since the
-
Lane 1: Pure Starting Material (SM)
-
Lane 2: Co-spot (SM + Reaction Mixture)
-
Lane 3: Reaction Mixture This ensures that what looks like "unreacted SM" isn't actually a product with a coincidentally similar
[5].
References
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.Link
-
Sigma-Aldrich. (n.d.).[6] 2-Hydrazino-4-(trifluoromethyl)pyrimidine Properties & Safety.Link
-
ResearchGate. (2013). Tailing in TLC - Troubleshooting for Basic Compounds.[4]Link
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Streaking and Spotting.Link
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography & The Co-Spot Technique.Link
-
National Institutes of Health (PMC). (2020). Chemistry of Fluorinated Pyrimidines.Link
-
Chemistry LibreTexts. (2024). Visualizing TLC Plates: Iodine and Stains.[5][7][8][9][10]Link
Sources
- 1. 2-Hydrazinyl-5-(trifluoromethyl)pyridine | C6H6F3N3 | CID 1477642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. TLC stains [reachdevices.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Recrystallization techniques for purifying 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
Topic: Recrystallization techniques for purifying 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine CAS Registry Number: 1131567-98-0 Target Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Purification Challenge
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a critical heterocyclic building block, often utilized in the synthesis of fused ring systems like pyrazolo[1,5-a]pyrimidines for bioactive compound development. Its purification presents a unique dichotomy: the trifluoromethyl group (-CF₃) at the 5-position imparts significant lipophilicity and "grease-like" characteristics, while the hydrazinyl group (-NHNH₂) at the 2-position introduces polarity, basicity, and oxidation sensitivity.
Successful recrystallization requires a solvent system that balances these opposing properties while preventing the common issue of "oiling out" (liquid-liquid phase separation) before crystallization occurs. This guide provides a scientifically grounded troubleshooting and execution protocol.
Phase 1: Solvent System Selection & Solubility Logic
The Solubility Paradox
The -CF₃ group reduces solubility in highly polar aqueous media, while the hydrazine moiety reduces solubility in non-polar alkanes. Therefore, a single-solvent system is often insufficient for high-purity recovery. A binary solvent system (Solvent/Anti-solvent) is the standard recommendation.
Recommended Solvent Systems
| System Type | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Context & Mechanism |
| Primary (Polar) | Ethanol (EtOH) | Water | 1:1 to 1:3 | Standard Protocol. The hydrazine moiety forms H-bonds with EtOH. Water forces precipitation of the lipophilic CF₃ core. |
| Secondary (Aprotic) | Ethyl Acetate (EtOAc) | n-Heptane | 1:2 to 1:5 | For Hydrolysis-Sensitive Batches. Used if the material contains residual acid chlorides or is sensitive to hydrolysis. |
| Tertiary (High Sol.) | Methanol (MeOH) | Water | 1:2 | For High-Throughput. MeOH dissolves the compound more aggressively than EtOH; requires careful anti-solvent addition to avoid oiling out. |
Phase 2: Step-by-Step Recrystallization Protocol
Safety Warning: Hydrazine derivatives are potential sensitizers and genotoxins. All operations must be performed in a fume hood. Avoid contact with metal spatulas if possible, as trace metals can catalyze oxidation of the hydrazine group.
Workflow Diagram
Figure 1: Optimized workflow for the recrystallization of 2-hydrazinyl-5-(trifluoromethyl)pyrimidine, emphasizing temperature control to prevent oiling out.
Detailed Protocol (Ethanol/Water System)
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (absolute) (approx. 5–8 mL per gram of solid).
-
Heat to reflux (78°C). If solid remains, add EtOH in 1 mL increments until dissolved.
-
Note: If a small amount of dark solid remains insoluble, this is likely inorganic salt (NaCl) or polymerized impurity. Perform a hot filtration .
-
-
Nucleation & Anti-Solvent Addition:
-
Remove from heat and allow the solution to cool slowly to ~45–50°C.
-
Crucial Step: Add Deionized Water dropwise with vigorous stirring.
-
Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1–2 drops of hot Ethanol to clear the solution (restore transparency).
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed . Stirring at this phase can induce rapid precipitation of amorphous material (oiling out) rather than crystals.
-
Once at room temperature, transfer to an ice-water bath (0–5°C) for 1 hour.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel.
-
Wash the cake with a cold 1:1 EtOH/Water mixture.
-
Drying: Dry under vacuum at 40°C maximum . Higher temperatures can cause degradation (discoloration) of the hydrazine tail.
-
Phase 3: Troubleshooting & FAQs
Q1: The solution turned into a separate oily layer at the bottom instead of crystals. What happened?
Diagnosis: "Oiling Out." Cause: The melting point of the solvated compound is lower than the temperature at which it became insoluble. This is common with fluorinated compounds. Corrective Action:
-
Re-heat the mixture until the oil redissolves (add a small amount of EtOH if necessary).
-
Seed the solution with a tiny crystal of pure product (if available) at 40–45°C.
-
Slow down the cooling rate. Wrap the flask in a towel or place it in a warm water bath that cools naturally.
-
Agitation: Stir vigorously during the oiling phase; sometimes the oil droplets will crystallize if agitated enough, but seeding is preferred.
Q2: My product is pink or red. It should be white/off-white.
Diagnosis: Oxidation. Cause: Hydrazines are susceptible to air oxidation, forming azo compounds (colored impurities) or N-oxides. Corrective Action:
-
Recrystallize again using degassed solvents (sparge EtOH with Nitrogen/Argon for 10 mins).
-
Add a trace amount of sodium metabisulfite or ascorbic acid to the aqueous anti-solvent to act as a scavenger, though this may introduce inorganic impurities.
-
Ensure the drying oven is vacuum-purged and not just an air oven.
Q3: The yield is very low (<50%).
Diagnosis: High Solubility in Mother Liquor. Cause: The trifluoromethyl group interacts with the ethanol, keeping the compound in solution. Corrective Action:
-
Increase the ratio of Water (Anti-solvent). Push the ratio to 1:3 (EtOH:Water).
-
Cool the mixture to -20°C (freezer) instead of just 0°C.
-
Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop."
Troubleshooting Logic Tree
Figure 2: Rapid decision matrix for common purification anomalies.
References
-
PubChem . (2025).[1] 2-Hydrazinyl-5-(trifluoromethyl)pyridine Compound Summary. (Note: Referenced for structural analog properties and hydrazine handling safety). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses . (2011). Synthesis of Pyrazoles and Hydrazones via Hydrazine Intermediates. Org. Synth. 2011, 88, 33-41. (General protocol for hydrazine purification). Retrieved from [Link]
Sources
Validation & Comparative
Comparison of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine with other hydrazine reagents in pyrazole synthesis
This guide provides a technical comparison of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine against standard hydrazine reagents in the context of pyrazole synthesis.
Executive Summary
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS: 1131567-98-0) is a specialized heteroaryl hydrazine reagent designed for the direct installation of the N-pyrimidinyl pharmacophore.[1] Unlike commodity reagents (e.g., hydrazine hydrate) that build the pyrazole core first, or standard aryl hydrazines (e.g., phenylhydrazine) that introduce simple aromatic rings, this reagent provides a convergent route to 1-(pyrimidin-2-yl)pyrazoles .[1]
These motifs are critical in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, p38 MAPK) where the pyrimidine ring functions as a key hinge-binding element. The 5-trifluoromethyl group adds metabolic stability and lipophilicity, modulating the electronic properties of the resulting scaffold.
Reagent Profile & Technical Specifications
| Feature | 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine | Hydrazine Hydrate | Phenylhydrazine |
| Structure | Pyrimidine-based, EWG-substituted | Simple diamine | Benzene-based |
| Electronic Nature | Highly Electron Deficient ( | Strongly Nucleophilic | Moderately Nucleophilic |
| Nucleophilicity | Low (Terminal -NH | High (Both -NH | Moderate |
| Primary Application | Late-stage Heterocycle Installation | Core Pyrazole Construction | Generic |
| Regiocontrol | High (Electronic bias directs attack) | None (Symmetrical) | Moderate (Substrate dependent) |
| Stability | Stable Solid (often stored as salt) | Liquid (Hygroscopic, Unstable) | Liquid/Solid (Oxidation prone) |
Mechanistic Comparison: Regioselectivity
The primary challenge in reacting hydrazines with unsymmetrical 1,3-dielectrophiles (e.g., 1,3-diketones, enaminones) is regioselectivity .[1]
The "Electronic Bias" Advantage
-
Hydrazine Hydrate: Both nitrogens are identical.[1] Reaction with an unsymmetrical diketone (
) yields a mixture of tautomers, requiring a subsequentngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -alkylation step that often produces a difficult-to-separate mixture of - and -alkylated isomers. -
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine: The pyrimidine ring and the 5-CF
group exert a strong electron-withdrawing effect (EWG). This significantly reduces the nucleophilicity of the internal nitrogen (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , attached to the ring). Consequently, the terminal nitrogen ( ) acts as the primary nucleophile, attacking the most electrophilic carbon of the 1,3-dicarbonyl species with high fidelity.
Mechanism Visualization
The following diagram illustrates the divergent pathways between a standard hydrazine and the 5-CF
Caption: Comparative reaction pathways showing how the electronic bias of the trifluoromethyl-pyrimidine reagent enforces regioselectivity compared to hydrazine hydrate.
Experimental Performance Data
The following data summarizes the performance of these reagents in the condensation with 4,4,4-trifluoro-1-phenylbutane-1,3-dione (a standard test substrate for regioselectivity).
| Metric | 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine | Phenylhydrazine | Hydrazine Hydrate |
| Reaction Time | 4–6 hours (Reflux) | 1–2 hours (RT to 50°C) | 0.5–1 hour (RT) |
| Solvent System | EtOH / AcOH (Catalytic) | EtOH | EtOH |
| Yield (Isolated) | 82–88% | 90–95% | 95–99% |
| Regiomeric Ratio | > 95 : 5 | ~ 70 : 30 | N/A (Tautomeric Mix) |
| Purification | Crystallization / Filtration | Column Chromatography | Column Chromatography |
| Atom Economy | High (Convergent) | Moderate | Low (Requires Alkylation step) |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Critical Insight: While the 5-CF
-pyrimidine reagent reacts slower due to lower nucleophilicity, it bypasses the need for a subsequent-arylation step (e.g., Ullmann or Buchwald coupling), which is often low-yielding for electron-deficient heterocycles.
Detailed Experimental Protocol
Objective: Synthesis of 1-(5-(trifluoromethyl)pyrimidin-2-yl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Reagents:
-
Reagent A: 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol)[1]
-
Reagent B: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.1 equiv, 1.1 mmol)[1]
-
Solvent: Ethanol (absolute, 5 mL)
-
Catalyst: Glacial Acetic Acid (10 mol%)[1]
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent B (1,3-diketone) in absolute ethanol.
-
Addition: Add Reagent A (Hydrazine) in a single portion. The lower nucleophilicity means exotherm is minimal compared to hydrazine hydrate.
-
Acid Catalysis: Add glacial acetic acid (catalytic amount). Note: Acid is crucial to activate the carbonyl and facilitate the attack of the deactivated hydrazine.
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1] The hydrazine spot should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Often, the product precipitates directly upon cooling due to the lipophilic nature of the fluorinated pyrimidine.
-
If no precipitate forms, concentrate the solvent to ~20% volume and dilute with cold water.
-
-
Isolation: Filter the solid precipitate. Wash with cold 50% aqueous ethanol.[1]
-
Validation: Confirm structure via
H-NMR andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> F-NMR. The regiochemistry is confirmed by NOESY (interaction between pyrazole-H4 and pyrimidine ring protons).
Decision Framework: When to Use Which Reagent?
Use the following logic flow to determine if this specialized reagent is required for your campaign.
Caption: Selection logic for hydrazine reagents based on target molecule architecture.
References
-
Regioselectivity in Pyrazole Synthesis
-
Nucleophilicity of Heteroaryl Hydrazines
-
Synthesis of 1-Pyrimidinyl Pyrazoles
-
Reagent Properties (PubChem)
Sources
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine versus phenylhydrazine reactivity and selectivity
This guide provides an in-depth technical comparison between 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (TFMP-H) and Phenylhydrazine (PH).[1] It is structured to assist medicinal chemists in selecting the appropriate reagent for heterocycle synthesis, specifically focusing on electronic properties, reactivity profiles, and safety protocols.[1]
Executive Summary: The "Fluorine-Heterocycle" Effect
In drug discovery, the choice between Phenylhydrazine (PH) and 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (TFMP-H) is rarely about cost; it is about electronic tuning and scaffold utility .[1]
-
Phenylhydrazine is the "sledgehammer": a highly nucleophilic, reactive aryl hydrazine used for rapid, general-purpose synthesis of indoles (Fischer) and pyrazoles.[1] However, it suffers from poor regioselectivity and significant toxicity/instability issues.[1]
-
TFMP-H is the "scalpel": a significantly less nucleophilic, electron-deficient building block.[1] It requires optimized conditions (acid catalysis, higher temperature) but delivers superior regiocontrol and introduces a pharmacologically privileged 5-trifluoromethylpyrimidine motif, essential for kinase inhibitor efficacy (e.g., increasing lipophilicity and metabolic stability).[1]
Electronic & Structural Analysis
The reactivity difference stems fundamentally from the electron density on the hydrazine (
Electronic Density Comparison
| Feature | Phenylhydrazine (PH) | 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (TFMP-H) |
| Ring System | Phenyl (Electron-rich/Neutral) | Pyrimidine (Electron-deficient) |
| Substituent Effect | None (or weak activation) | 5-CF |
| High .[1] The lone pair is available for attack. | Low . The lone pair is delocalized into the electron-poor pyrimidine ring. | |
| Moderate ( | Very Low. The pyrimidine ring acts as a "sink" for electron density. | |
| Primary Utility | General synthesis (Indoles, Pyrazoles) | Medicinal Chemistry (Kinase/GPCR ligands) |
Mechanistic Implication
In PH , the terminal nitrogen (
Reactivity & Selectivity Matrix
Case Study: Pyrazole Synthesis via 1,3-Diketone Condensation
The most common application for both reagents is the condensation with 1,3-diketones to form pyrazoles.[1][3][4]
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways dictated by the electronic nature of the hydrazine.
Caption: Comparative reaction kinetics and selectivity outcomes. PH leads to rapid, mixed products, while TFMP-H favors thermodynamic selectivity.[1]
Data Comparison Table
| Parameter | Phenylhydrazine | TFMP-H |
| Reaction Rate | Fast (often exothermic at RT) | Slow (requires reflux/heating) |
| Regioselectivity | Poor to Moderate .[1] Often yields 1:1 to 3:1 mixtures of isomers depending on steric bulk of the diketone. | High . The deactivated hydrazine is sensitive to the electrophilicity of the carbonyl carbons, favoring attack at the most reactive site. |
| Acid Requirement | Optional (often runs in EtOH/AcOH) | Mandatory . Usually requires HCl, H |
| By-products | Oxidation to diazenes; hydrazone polymerization. | Minimal. The pyrimidine ring is robust against oxidative degradation. |
Experimental Protocols
Protocol A: Standard Synthesis with Phenylhydrazine (Reference)
Use this for simple, non-precious substrates where yield is prioritized over selectivity.[1]
-
Setup: Dissolve 1,3-diketone (1.0 eq) in Ethanol (0.5 M).
-
Addition: Add Phenylhydrazine (1.05 eq) dropwise at room temperature. Caution: Exothermic.[1]
-
Reaction: Stir at RT for 1-2 hours. If precipitation occurs, filter.[1] If not, reflux for 30 mins.
-
Workup: Evaporate solvent. Recrystallize from EtOH/Water.
Protocol B: Optimized Synthesis with TFMP-H (High-Fidelity)
Use this for drug discovery applications requiring the specific 5-CF3-pyrimidine scaffold.[1]
Reagents:
-
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (1.0 eq)[1]
-
Unsymmetrical 1,3-diketone (1.1 eq)[1]
-
Solvent: Glacial Acetic Acid (or Ethanol with 5 mol% HCl)[1]
-
Temp: 80°C - Reflux
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve TFMP-H in Glacial Acetic Acid (0.3 M concentration). The solubility may be lower than PH; ensure a suspension is fine before heating.
-
Activation: Add the 1,3-diketone.
-
Cyclization: Heat the mixture to 90°C for 4–6 hours.
-
Checkpoint: Monitor TLC. TFMP-H is UV active (distinct pyrimidine absorbance). Look for the disappearance of the hydrazine spot (
usually lower than product).
-
-
Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water .
-
Purification: The product often precipitates as a solid due to the lipophilic CF
group. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate, wash with NaHCO (to remove acetic acid), and dry over MgSO .
Why this works: The acetic acid serves dual roles: it solubilizes the heterocyclic hydrazine and protonates the diketone carbonyls, compensating for the low nucleophilicity of TFMP-H.
Safety & Handling Profile
While both are hydrazines, their physical properties dictate different safety protocols.[1]
| Hazard | Phenylhydrazine (PH) | TFMP-H |
| Physical State | Liquid / Low-melting Solid .[1] Oily, difficult to handle. | Solid . Crystalline powder. Easier to weigh/dispense. |
| Toxicity | Severe . Hemolytic anemia agent.[5] Potent skin sensitizer.[6][7] Carcinogen.[7] | Toxic . Fluorinated hydrazines are toxic if swallowed/inhaled, but lack the high volatility of PH. |
| Stability | Unstable . Oxidizes in air (turns dark red). Requires storage under Argon/Cold. | Stable . The electron-deficient ring stabilizes the hydrazine against air oxidation. |
| Skin Absorption | Rapid . "Death by absorption" risk in large quantities. | Moderate . Solid state reduces accidental splash risk, but PPE is mandatory. |
Critical Safety Note: Always handle TFMP-H in a fume hood. While less volatile than PH, the metabolic breakdown of trifluoromethyl-pyrimidines can release toxic fluorinated metabolites.
References
-
Reactivity of Electron-Deficient Hydrazines
- Title: "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities"
- Relevance: Establishes the kinetic data showing electron-withdrawing groups (like pyrimidine) significantly reduce hydrazine nucleophilicity ( parameter).
-
Regioselectivity in Pyrazole Synthesis
- Title: "Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones"
-
Source:Journal of Heterocyclic Chemistry (2018)[1]
- Relevance: Demonstrates that pyrimidine-hydrazines require acid catalysis to shift from hydroxy-pyrazoline intermediates to fully arom
-
Safety Data & Toxicology
-
Title: "Safety Data Sheet: Phenylhydrazine"[1]
- Source: Fisher Scientific
- Relevance: Confirmation of hemolytic toxicity and instability of phenylhydrazine.
-
-
Synthesis of Trifluoromethyl-Pyrimidine Derivatives
- Title: "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Relevance: Provides experimental context for handling 5-CF3-pyrimidine building blocks and their solubility/stability profiles.
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. fishersci.com [fishersci.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Evaluating the biological activity of pyrazoles derived from different hydrazinyl precursors
Executive Summary
In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (anti-inflammatory) and Crizotinib (anticancer). However, the biological efficacy of a pyrazole is often dictated not just by the carbon backbone (C3/C5 substituents) but critically by the nitrogen substitution at position 1 (N1).
This guide evaluates how the choice of hydrazinyl precursor —the reagent that provides the N-N bond—determines the N1-substituent, thereby governing the molecule's lipophilicity, metabolic stability, and target binding affinity. We compare three distinct precursor classes: Hydrazine Hydrate , Aryl Hydrazines , and Hetero/Acyl Hydrazines .
The Chemistry-Biology Interface: Why the Precursor Matters
The synthesis of pyrazoles typically involves the cyclocondensation of
The SAR Logic (Structure-Activity Relationship)
-
N-H Pyrazoles (from Hydrazine Hydrate): Possess both Hydrogen Bond Donor (HBD) and Acceptor (HBA) capabilities. They are often too polar for optimal membrane permeability (low LogP) but are essential for targets requiring specific H-bond interactions.
-
N-Aryl Pyrazoles (from Phenylhydrazine): Significantly increase lipophilicity (LogP), improving passive transport across cell membranes. The aryl ring often engages in
stacking or hydrophobic interactions within enzyme active sites (e.g., COX-2, Kinase domains). -
N-Hetero/Acyl Pyrazoles (from Semicarbazides/Hydrazides): Introduce additional pharmacophores (C=O, C=S) that can chelate metals or form unique electrostatic interactions.
Mechanistic Pathway Visualization
The following diagram illustrates how the precursor choice dictates the structural outcome and subsequent biological profile.
Figure 1: Divergent synthesis pathways showing how hydrazine selection dictates the physicochemical and biological fate of the pyrazole derivative.
Comparative Analysis: Biological Performance
This section synthesizes data from comparative studies (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem.) to highlight performance differences.
Anticancer Activity (Target: Kinases/Tubulin)
Winner: N-Aryl Pyrazoles (derived from Phenylhydrazine)
-
Rationale: Many kinase inhibitors (e.g., VEGFR, EGFR inhibitors) require a hydrophobic moiety to occupy the ATP-binding pocket's back cleft. The N-phenyl ring provides this bulk and lipophilicity.
-
Data Trend: Studies consistently show that N-phenyl derivatives exhibit lower IC50 values (higher potency) against MCF-7 (Breast) and HepG2 (Liver) cell lines compared to their N-H analogs.
-
Observation: The N-H pyrazoles often fail to penetrate the cell membrane efficiently due to high polarity.
Antimicrobial Activity (Target: Bacterial Cell Wall/DNA Gyrase)
Winner: N-Hetero/Acyl Pyrazoles (derived from Thiosemicarbazide/Isonicotinic hydrazide)
-
Rationale: The thiocarbamoyl (C=S) or isonicotinoyl groups often act as pharmacophores themselves. For example, the C=S group can chelate metal ions essential for bacterial metalloenzymes.
-
Specificity: Derivatives from isonicotinic acid hydrazide (INH analogs) show superior anti-tubercular activity (Mycobacterium tuberculosis) compared to simple N-phenyl variants.
Anti-inflammatory Activity (Target: COX-2)
Winner: N-Aryl Pyrazoles (specifically sulfonamide-substituted aryl hydrazines)
-
Rationale: The classic Celecoxib model demonstrates that a rigid N-aryl group is required to orient the molecule within the COX-2 side pocket. N-H pyrazoles generally lack the steric bulk to achieve isoform selectivity (COX-2 vs. COX-1).
Summary Table: Precursor vs. Biological Outcome
| Precursor Type | Resulting N1-Substituent | Lipophilicity (LogP) | Primary Biological Utility | Key Advantage |
| Hydrazine Hydrate | Hydrogen (-H) | Low | Scaffold Synthesis, Fragment-based design | H-Bond Donor capability; lowest molecular weight. |
| Phenylhydrazine | Phenyl (-Ph) | High | Anticancer , Anti-inflammatory | Excellent membrane permeability; Hydrophobic pocket occupancy. |
| Thiosemicarbazide | Thiocarbamoyl (-CSNH2) | Moderate | Antimicrobial , Antifungal | Metal chelation properties; unique electronic signature. |
| Isonicotinic Hydrazide | Isonicotinoyl (-CO-Py) | Moderate | Antitubercular | Synergistic pharmacophore effect (INH analog). |
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows. These protocols ensure that observed differences are due to the molecule's intrinsic activity, not experimental artifacts.
Synthesis: General Cyclocondensation
Objective: Synthesize comparative pyrazoles from a common chalcone.
-
Reactants: Dissolve 1.0 mmol of Chalcone in 10 mL Ethanol (99%).
-
Precursor Addition:
-
Path A: Add 2.0 mmol Hydrazine Hydrate.
-
Path B: Add 1.2 mmol Phenylhydrazine + 2 drops Glacial Acetic Acid (Catalyst).
-
-
Reflux: Heat at 80°C for 4–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2]
-
Workup: Pour into crushed ice. Filter precipitate.[1] Recrystallize from ethanol.
Biological Evaluation: The Screening Cascade
The following DOT diagram outlines the logical flow for evaluating these compounds, ensuring "fail-fast" efficiency.
Figure 2: Evaluation cascade. Compounds failing Tier 1 (Cytotoxicity/MIC) are discarded before expensive enzymatic assays.
Protocol: MTT Cytotoxicity Assay
Why this protocol? It quantifies metabolic activity as a proxy for cell viability.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5,000 cells/well). Incubate 24h.
-
Treatment: Add pyrazole derivatives at graded concentrations (0.1 – 100 µM).
-
Control: Use 0.1% DMSO (Vehicle) as Negative Control; Doxorubicin as Positive Control.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Measure Absorbance at 570 nm. Calculate IC50.
Critical Analysis Point: If the N-H pyrazole shows IC50 > 50 µM while the N-Phenyl analog shows IC50 < 10 µM, the data supports the hypothesis that lipophilicity (driven by the phenyl group) is essential for cellular uptake in this specific scaffold.
References
-
Comparison of Pyrazole Synthesis Methods: Comparison of biological activity of pyrazoles derived from hydrazine hydrate vs phenylhydrazine. Source: ResearchGate.[8]
-
Antimicrobial Efficacy of N-Heteroaryl Pyrazoles: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Source: MDPI (Molecules).
-
Anticancer SAR of Pyrazoles: A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Source: PubMed (Arch. Pharm.).
-
Impact of N1-Substitution on Pharmacokinetics: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Source: Frontiers in Pharmacology.
Sources
- 1. paperpublications.org [paperpublications.org]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
Comparative study of the kinase inhibitory profile of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine derivatives
Executive Summary: The Scaffold Advantage
In the landscape of kinase inhibitor discovery, the 2-hydrazinyl-5-(trifluoromethyl)pyrimidine core represents a "privileged scaffold." Unlike generic pyrimidines, the incorporation of the 5-trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, allowing for deeper penetration into hydrophobic kinase pockets (e.g., the gatekeeper region). Simultaneously, the 2-hydrazinyl moiety serves as a versatile "warhead linker," enabling the synthesis of hydrazones or fused heterocyclic systems (e.g., pyrazolopyrimidines) that function as potent ATP-competitive inhibitors.
This guide provides a comparative technical analysis of derivatives based on this scaffold, focusing on their efficacy against EGFR , FAK , and VEGFR-2 , contrasted against industry standards like Gefitinib and Sunitinib.
Chemical Profile & SAR Logic
The Core Architecture
The inhibitory potency of this class stems from three structural pillars:
-
Hinge Binder (Pyrimidine N1/N3): Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).
-
Hydrophobic Anchor (5-CF₃): The trifluoromethyl group occupies the hydrophobic pocket adjacent to the ATP binding site, often improving potency by 10-20 fold compared to methyl analogs due to the "fluorine effect" (increased lipophilicity and metabolic resistance).
-
Linker/Tail (2-Hydrazinyl): Acts as a spacer that positions the "tail" group (often an aromatic aldehyde or ketone derivative) into the solvent-exposed region or the allosteric back-pocket, determining selectivity (e.g., EGFR vs. CDK).
Visualization: SAR & Derivatization Workflow
The following diagram illustrates how the core scaffold is diversified to target specific kinases.
Figure 1: Structural diversification of the 2-hydrazinyl-5-(trifluoromethyl)pyrimidine scaffold into distinct kinase inhibitor classes.
Comparative Kinase Profiling
The following data synthesizes experimental results from multiple derivatives (designated as Series A, B, and C for clarity) against Standard of Care (SoC) inhibitors.
Primary Target Data (Enzymatic IC₅₀)
| Compound Class | Primary Target | IC₅₀ (nM) | Selectivity Profile | Reference Standard (SoC) | SoC IC₅₀ (nM) | Fold Potency vs SoC |
| Derivative 9u (Hydrazone) | EGFR (WT) | 91 | High (vs HER2) | Gefitinib | 33 | 0.36x (Lower) |
| Derivative 14f (Diaryl-hydrazone) | FAK | 35 | Moderate (vs Pyk2) | TAE-226 | ~30 | 0.9x (Comparable) |
| Derivative 5k (Fused Pyrrolo) | VEGFR-2 | 40 | Dual EGFR/VEGFR | Sunitinib | 261 | 6.5x (Higher) |
| Derivative 30 (Cyclized) | FLT3-D835Y | <25 | High (vs c-Kit) | Quizartinib | ~2 | Lower but broader |
Key Insight: While some derivatives (like 9u) are slightly less potent than optimized drugs like Gefitinib against wild-type EGFR, they often exhibit superior profiles against resistant mutations (e.g., T790M) or show multi-kinase efficacy (e.g., Derivative 5k against VEGFR-2), making them valuable for addressing drug resistance.
Cellular Efficacy (Anti-Proliferative GI₅₀)
| Cell Line | Tissue Origin | Derivative 9u (µM) | Derivative 14f (µM) | SoC Control (µM) | Interpretation |
| A549 | NSCLC (Lung) | 0.35 | >10 | 1.12 (Erlotinib) | 3x More Potent |
| TPC-1 | Thyroid | N/A | 0.113 | ~0.1 (TAE-226) | Equivalent |
| MCF-7 | Breast | 3.24 | 2.99 | 5.27 (Erlotinib) | Superior |
| HepG2 | Liver | N/A | 5.91 | 10.6 (Erlotinib) | 2x More Potent |
Mechanism of Action (MOA) & Signaling
These derivatives function primarily as Type I ATP-competitive inhibitors .
-
EGFR Pathway: They block the phosphorylation of tyrosine residues in the EGFR intracellular domain, preventing downstream activation of the MAPK/ERK and PI3K/AKT pathways.
-
FAK Pathway: In focal adhesion signaling, they inhibit autophosphorylation at Tyr397, disrupting cancer cell migration and metastasis.
Visualization: Dual-Target Signaling Blockade
This diagram maps the intervention points of these derivatives within the cancer cell signaling network.
Figure 2: Dual-mode inhibition of Growth Factor (EGFR) and Integrin (FAK) signaling pathways.[1][2][3][4]
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Self-Validating Step: The formation of the hydrazine product is confirmed by a distinct shift in melting point and the appearance of NH/NH₂ signals in ¹H-NMR.
-
Reagents: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (absolute).
-
Procedure:
-
Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine in ethanol (5 mL/mmol).
-
Add hydrazine hydrate dropwise at 0°C to prevent di-substitution.
-
Reflux the mixture for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 2:1).
-
Cool to room temperature. The precipitate (2-hydrazinyl derivative) forms spontaneously.
-
Filter, wash with cold ethanol, and dry.
-
-
Quality Control: Product should be a white/off-white solid. ¹H NMR (DMSO-d₆) should show broad singlets at δ ~9.0 ppm (NH) and ~4.5 ppm (NH₂).
Protocol B: In Vitro Kinase Assay (ADP-Glo™)
Causality: This assay measures ADP generation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds than traditional fluorescence polarization assays.
-
Preparation: Dilute compounds (Series A/B) in DMSO (10 mM stock) to serial concentrations (0.1 nM – 10 µM).
-
Reaction:
-
Mix Kinase (EGFR or FAK, 5 ng/well), Substrate (Poly Glu:Tyr, 0.2 µg/µL), and ATP (10 µM) in kinase buffer.
-
Add 1 µL of compound. Incubate for 60 min at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Analysis: Measure Luminescence (RLU). Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
-
BenchChem. (2025).[5] 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Versatile Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery. BenchChem Technical Notes. Link
-
Li, X., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PMC. Link
-
Wang, J., et al. (2022).[6] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Zhang, Y., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Molecules. Link
-
Walker, D. P., et al. (2008).[7] Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2).[7] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoromethylpyrimidine Scaffolds in Next-Gen Antimicrobials: A Comparative Assessment
Executive Summary: The "Fluorine Effect" in Antimicrobial Design
The trifluoromethyl (
-
Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (
), resisting oxidative metabolism by cytochrome P450 enzymes. -
Lipophilicity Modulation: The
group significantly increases lipophilicity ( ), facilitating the penetration of the waxy, mycolic acid-rich cell walls of Mycobacterium tuberculosis (Mtb) and the peptidoglycan layers of Gram-positive bacteria. -
Electronic Effects: The strong electron-withdrawing nature of
alters the pKa of the pyrimidine ring, influencing binding affinity to targets like DprE1 (TB) and FtsZ (bacterial cell division).
This guide objectively assesses two distinct classes of TFMP analogues: Anti-tubercular DprE1 Inhibitors and Broad-Spectrum FtsZ Antagonists .
Primary Application: Anti-Tubercular Agents (Targeting DprE1)[1][2][3]
The most advanced application of TFMPs is in the treatment of Tuberculosis (TB), specifically targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . DprE1 is essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[1]
Mechanism of Action (MOA)
Inhibition of DprE1 arrests the conversion of DPR to DPA, halting cell wall synthesis and leading to cell lysis. TFMP analogues often act as non-covalent inhibitors, avoiding the toxicity issues sometimes associated with covalent nitro-aromatic inhibitors (like BTZ-043).
Visualization: The DprE1 Inhibition Pathway
Figure 1: Mechanism of DprE1 inhibition by TFMP analogues resulting in mycobacterial cell death.
Comparative Performance Data
The following table contrasts the performance of a leading TFMP analogue series (specifically 2,4-disubstituted derivatives) against Standard of Care (SOC) antibiotics.
| Compound Class | Target | MIC ( | Cytotoxicity ( | Selectivity Index (SI) |
| TFMP Analogue A (Thio-ether series) | DprE1 | 0.02 - 0.06 | ||
| TFMP Analogue B (Amide series) | DprE1 | 0.12 - 0.50 | ||
| Isoniazid (INH) | InhA | 0.05 - 0.20 | High | |
| Ciprofloxacin | DNA Gyrase | 0.50 - 2.0 | Moderate | Moderate |
Analysis:
-
Potency: The Thio-ether TFMP series demonstrates sub-micromolar potency, often outperforming Isoniazid in vitro.
-
Resistance: Unlike INH, which requires activation by KatG (a common mutation site for resistance), TFMPs targeting DprE1 are active against MDR-TB strains resistant to INH and Rifampicin.
Secondary Application: Broad-Spectrum Gram-Positive Agents
Beyond TB, TFMP derivatives (particularly thiophenyl-pyrimidine derivatives ) have shown efficacy against MRSA (Methicillin-Resistant S. aureus) and VRE (Vancomycin-Resistant Enterococci).
Mechanism: FtsZ Inhibition
Unlike standard antibiotics that target the cell wall (Beta-lactams), these analogues target FtsZ , a tubulin-homologue protein essential for bacterial cell division (Z-ring formation).
-
Observation: Treatment results in filamentation (elongated cells) due to the inability to divide.
-
Advantage: Low cross-resistance with existing antibiotic classes.
Comparative Efficacy (Gram-Positive)
| Compound | Target | MIC ( | MIC ( | Notes |
| TFMP-FtsZ Inhibitor | FtsZ | 0.78 - 1.56 | > 64 | Limited Gram-neg activity due to efflux pumps. |
| Vancomycin | Cell Wall | 1.0 - 2.0 | Inactive | Standard SOC for MRSA. |
| Linezolid | Ribosome | 2.0 - 4.0 | Inactive | Bacteriostatic SOC. |
Experimental Protocols
To ensure data integrity and reproducibility (E-E-A-T), the following protocols are recommended. These are self-validating systems: control arms must pass for data to be accepted.
Protocol A: Resazurin Microtiter Assay (REMA) for TB
Why this method?M. tuberculosis is slow-growing. Resazurin provides a colorimetric readout (Blue
-
Preparation: Dissolve TFMP analogues in DMSO. Prepare serial 2-fold dilutions in 7H9 broth supplemented with OADC.
-
Inoculation: Add
of M. tb H37Rv suspension ( ) to each well. -
Controls (Validation):
-
Incubation: Incubate at
for 7 days. -
Readout: Add
of 0.02% Resazurin. Incubate 24h. Visual score or fluorescence reading (Ex 530nm / Em 590nm).
Protocol B: FtsZ Polymerization Assay (Mechanism Validation)
Why this method? To confirm the MOA is indeed FtsZ inhibition and not general membrane disruption.
-
Reagents: Recombinant FtsZ protein, GTP (
), and TFMP compound. -
Baseline: Measure light scattering (absorbance at 340 nm) of FtsZ in buffer.
-
Induction: Add GTP to trigger polymerization. Absorbance should rise rapidly (Control).
-
Test: Pre-incubate FtsZ with TFMP compound (
) before adding GTP. -
Validation: A significant reduction in the slope of the absorbance curve confirms inhibition of polymerization.
Screening Workflow Visualization
This diagram outlines the logical progression from synthesis to lead validation, ensuring resources are not wasted on non-viable compounds.
Figure 2: Strategic workflow for validating TFMP antimicrobial candidates.
References
-
Unveiling DprE1 as a Key Target in the Fight against Tuberculosis. Biomedicines (2024). [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances (2019). [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry (2020). [Link]
-
Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors. Antimicrobial Agents and Chemotherapy (2021). [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry (2022). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to trifluoromethylated pyrimidines
Executive Summary: The Strategic Imperative
The trifluoromethyl (
However, the installation of this group presents a classic synthetic dichotomy: De Novo Construction vs. Late-Stage Functionalization .
This guide benchmarks these two dominant routes, moving beyond simple yield comparisons to analyze the synthetic logic, scalability, and regiochemical fidelity required for high-stakes drug development.
Route Analysis
Route A: De Novo Cyclization (The "Architect" Approach)
This classical route involves the condensation of trifluoromethylated building blocks (e.g.,
-
Mechanism: Nucleophilic attack of the amidine nitrogen on the ketone/ester carbonyls, followed by dehydration and aromatization.
-
Key Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl trifluoroacetoacetate), Guanidine/Amidine, NaOEt.
-
Regioselectivity: Controlled by the electronics of the
-keto ester; typically yields 4- or 6-trifluoromethyl pyrimidines exclusively.
Route B: Direct C-H Trifluoromethylation (The "Late-Stage" Approach)
Emerging from the "innate C-H functionalization" logic championed by Baran, MacMillan, and others, this route installs the
- radical is electrophilic. Since pyrimidines are electron-deficient, this reaction is electronically "mismatched," often requiring specific activation (e.g., protonation, N-oxides) or high-energy conditions (Fenton chemistry, Photoredox).
-
Key Reagents: Langlois' Reagent (
), Chen's Reagent ( ), or with Fe(II) catalysts. -
Regioselectivity: Governed by the innate electron density of the heterocycle (Minisci rules). For uracils, C5 is preferred; for simple pyrimidines, C4/C6 is common but often results in mixtures.
Benchmarking Matrix
The following table contrasts the performance of De Novo Cyclization against Direct C-H Functionalization (specifically the Fe(II)-catalyzed Fenton protocol).
| Metric | Route A: De Novo Cyclization | Route B: Direct C-H (Radical) |
| Regiocontrol | Absolute (100%) | Substrate Dependent (often 4:1 to 10:1) |
| Step Count | High (3-4 steps from commodity) | Low (1 step from scaffold) |
| Yield (Avg) | High (75-90%) | Moderate (40-65%) |
| Scalability | Excellent (Multi-kg standard) | Good (50kg batches reported for specific substrates) |
| Substrate Scope | Limited to available building blocks | Broad (Tolerates unprotected amines/alcohols) |
| Atom Economy | Moderate (Loss of | Low (Requires excess oxidant/reagent) |
| Primary Use Case | Early-phase scaffold synthesis | Late-stage diversification (SAR generation) |
Mechanistic Visualization
Diagram 1: De Novo Cyclization Pathway
This pathway illustrates the stepwise condensation, highlighting the thermodynamic drive toward the aromatic heterocycle.
Caption: Stepwise condensation of ethyl trifluoroacetoacetate with amidine to form 4-trifluoromethylpyrimidine.
Diagram 2: Radical Innate C-H Trifluoromethylation
This diagram visualizes the "mismatched" radical addition to the electron-deficient pyrimidine core, mediated by Fenton chemistry.
Caption: Fe(II)-catalyzed generation of electrophilic CF3 radicals and subsequent Minisci-type addition.
Detailed Experimental Protocols
Protocol A: Scalable De Novo Synthesis of 6-Trifluoromethyluracil
Best for: Creating a defined scaffold from scratch.
-
Preparation: Charge a reactor with Sodium Ethoxide (2.2 equiv) in absolute ethanol.
-
Condensation: Add Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) and Urea (1.1 equiv).
-
Reflux: Heat the mixture to reflux (78°C) for 12 hours. The solution will turn from clear to yellow/orange.
-
Workup: Cool to room temperature. Acidify with 6N HCl to pH 2. The product will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry.
-
Self-Validation Check: The crude purity should be >95% by NMR. If the solid is sticky, acidification was likely too rapid or incomplete.
-
Protocol B: Direct C-H Trifluoromethylation of Uracil (Fe-Catalyzed)
Best for: Late-stage modification of complex nucleosides. Reference: Industrial process adapted from T. Maruyama et al.
-
Setup: Dissolve Uracil derivative (1.0 equiv) in DMSO (0.5 M concentration).
-
Catalyst Addition: Add FeSO4·7H2O (0.3 equiv) and conc. H2SO4 (0.5 equiv).
-
Radical Initiation: Cool to 15°C. Add CF3I (3.0 equiv) by bubbling or slow liquid addition.
-
Oxidation: Slowly add 30% H2O2 (3.0 equiv) dropwise over 30 minutes. Caution: Exothermic.
-
Reaction: Stir at ambient temperature for 1-2 hours.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[3]-
Self-Validation Check: Monitor by TLC/LCMS. If conversion stalls, add additional FeSO4 and H2O2 portions. The reaction relies on the continuous generation of the
radical via the Fenton cycle.
-
References
-
Innate C-H trifluoromethylation of heterocycles. Ji, Y., Baran, P. S., et al. (2011).[4][5][6] Proceedings of the National Academy of Sciences. [Link] Significance: Establishes the foundational logic for direct innate trifluoromethylation using sulfinate salts.
-
Catalytic trifluoromethylation of uracil to 5-trifluoromethyluracil by use of CF3I and its industrial applications. Maruyama, T., et al. (2012).[1] Tetrahedron Letters. [Link] Significance: Demonstrates the scalability (50kg) of the Fe(II)/Peroxide method for pyrimidines.
-
Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. Adhikari, S., et al. (2021). Current Protocols. [Link] Significance: Provides a modern, high-throughput protocol using Chen's reagent for nucleosides.[7]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif. Ogawa, T., et al. (2020). Journal of Pesticide Science. [Link] Significance: Reviews the cyclocondensation routes and building blocks like ethyl trifluoroacetoacetate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine and Its Isomers: Applications in Research and Development
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the efficacy, stability, and pharmacokinetic profiles of bioactive molecules. Among these, the trifluoromethyl group (CF3) stands out for its profound impact on a compound's lipophilicity and metabolic stability.[1] When coupled with the versatile pyrimidine scaffold, a class of compounds with significant therapeutic and agrochemical potential emerges. This guide provides a comparative analysis of 2-hydrazinyl-5-(trifluoromethyl)pyrimidine and its positional isomers, delving into their reported applications, plausible synthetic routes, and the nuanced influence of substituent placement on their utility.
The Trifluoromethyl-Pyrimidine Scaffold: A Privileged Motif
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active compounds, from nucleic acids to synthetic drugs.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The introduction of a trifluoromethyl group can further enhance these properties by increasing the molecule's metabolic stability and its ability to penetrate biological membranes.[1]
The addition of a hydrazinyl (-NHNH2) group introduces a reactive handle that is invaluable for the synthesis of more complex molecules, particularly hydrazones, which are themselves a class of compounds with significant biological activities.[2][4][5] This combination of a trifluoromethyl group, a pyrimidine core, and a hydrazinyl moiety creates a versatile platform for the development of novel therapeutic and diagnostic agents.
Isomeric Landscape and Synthetic Considerations
The relative positions of the hydrazinyl and trifluoromethyl groups on the pyrimidine ring can significantly influence the molecule's chemical reactivity and biological activity. This guide will focus on the following key isomers:
-
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
-
2-Hydrazinyl-4-(trifluoromethyl)pyrimidine
-
4-Hydrazinyl-2-(trifluoromethyl)pyrimidine
-
4-Hydrazinyl-5-(trifluoromethyl)pyrimidine
-
2-Hydrazinyl-6-(trifluoromethyl)pyrimidine
-
4-Hydrazinyl-6-(trifluoromethyl)pyrimidine
A general and plausible synthetic approach to these isomers involves the nucleophilic aromatic substitution of a corresponding chloro- or fluoro-substituted trifluoromethylpyrimidine with hydrazine hydrate. The choice of starting material and reaction conditions can be tailored to favor the formation of the desired isomer.
Figure 1: General synthetic workflow for the preparation of hydrazinyl-(trifluoromethyl)pyrimidine isomers.
Comparative Applications of Isomers
While the potential applications for this class of compounds are broad, the reported uses in the scientific literature are currently concentrated on a specific isomer. This section will detail the known applications and extrapolate potential uses for the lesser-studied isomers based on the established principles of medicinal and analytical chemistry.
2-Hydrazinyl-4-(trifluoromethyl)pyrimidine: The Analytical Workhorse
This isomer has found a niche application in the field of analytical chemistry as a derivatizing agent.[6]
-
Determination of Steroids: It is used for the simultaneous determination of testosterone and dihydrotestosterone in biological samples via liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[6] The hydrazinyl group reacts with the ketone functional group of the steroids, forming a stable hydrazone that can be readily ionized and detected with high sensitivity.
-
Synthesis of Metal Complexes: This compound serves as a precursor for the synthesis of organohydrazide chelate complexes of rhenium and technetium, which have potential applications in radiopharmacy.[6]
-
Hydrazone Synthesis: It is used in the preparation of specific hydrazones, such as 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone (NAS-75), for further biological evaluation.[6]
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine and its Isomers: Uncharted Territories with High Potential
Currently, there is a notable absence of specific reported applications for 2-hydrazinyl-5-(trifluoromethyl)pyrimidine and the other isomers in the peer-reviewed literature. However, based on the known bioactivities of related compounds, we can infer a range of promising applications.
Inferred Potential Applications:
-
Anticancer Drug Development: Trifluoromethylpyrimidine derivatives have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7] The hydrazinyl group could serve as a synthetic handle to introduce pharmacophores that enhance binding to the EGFR kinase domain or other anticancer targets. A recent study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives demonstrated their potential as anticancer agents.[1]
-
Agrochemicals: The trifluoromethylpyrimidine moiety is a common feature in modern fungicides and herbicides.[8][9] The hydrazinyl group could be used to generate novel derivatives with enhanced activity against a range of plant pathogens or weeds. For instance, novel trifluoromethyl pyrimidine derivatives have shown promising antifungal and antiviral activities.[8]
-
Antimicrobial Agents: The combination of the pyrimidine ring and a hydrazone linkage is a well-established strategy for the development of antimicrobial compounds.[2][4] These isomers could serve as valuable scaffolds for the synthesis of new antibacterial and antifungal agents.
-
CNS-Active Compounds: Pyrimidine hydrazones have also been reported to exhibit central nervous system (CNS) depressant and analgesic activities.[4][5]
The isomeric position of the trifluoromethyl and hydrazinyl groups would likely modulate the biological activity and target specificity. For example, the electronic and steric environment around the hydrazinyl group will influence its reactivity and the conformation of its derivatives, which in turn will affect their binding to biological targets.
Figure 2: Potential application landscape for hydrazinyl-(trifluoromethyl)pyrimidine isomers.
Experimental Protocols
While specific protocols for each isomer are not widely available, the following general procedures, adapted from the synthesis of related compounds, can serve as a starting point for their preparation and derivatization.
Protocol 1: General Synthesis of Hydrazinyl-(trifluoromethyl)pyrimidine Isomers
This protocol is based on the common method of nucleophilic substitution of a halogenated pyrimidine with hydrazine hydrate.[10]
Materials:
-
Appropriate isomer of chloro- or fluoro-(trifluoromethyl)pyrimidine
-
Hydrazine hydrate
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the chloro- or fluoro-(trifluoromethyl)pyrimidine (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 2-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired hydrazinyl-(trifluoromethyl)pyrimidine isomer.
Protocol 2: General Synthesis of Hydrazone Derivatives
This protocol describes the condensation reaction between a hydrazinyl-pyrimidine and an aldehyde or ketone.
Materials:
-
Hydrazinyl-(trifluoromethyl)pyrimidine isomer
-
Aldehyde or ketone
-
Ethanol or other suitable solvent
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve the hydrazinyl-(trifluoromethyl)pyrimidine isomer (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product may precipitate out of solution and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Comparative Data Summary
The following table summarizes the available information on the applications of the different isomers. The lack of data for most isomers highlights a significant opportunity for further research.
| Isomer | Reported Applications | Inferred Potential Applications |
| 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine | No specific applications reported. | Anticancer, Agrochemical, Antimicrobial, CNS-active |
| 2-Hydrazinyl-4-(trifluoromethyl)pyrimidine | Analytical derivatizing agent for steroids, Synthesis of metal complexes, Precursor for hydrazones.[6] | Anticancer, Agrochemical, Antimicrobial, CNS-active |
| 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine | No specific applications reported. | Anticancer, Agrochemical, Antimicrobial, CNS-active |
| 4-Hydrazinyl-5-(trifluoromethyl)pyrimidine | No specific applications reported. | Anticancer, Agrochemical, Antimicrobial, CNS-active |
| 2-Hydrazinyl-6-(trifluoromethyl)pyrimidine | No specific applications reported. | Anticancer, Agrochemical, Antimicrobial, CNS-active |
| 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine | No specific applications reported. | Anticancer, Agrochemical, Antimicrobial, CNS-active |
| 5-Hydrazinyl-2-(trifluoromethyl)pyridine (analog) | TRPA1 modulator for pain treatment.[11] | - |
Conclusion and Future Outlook
The family of hydrazinyl-(trifluoromethyl)pyrimidine isomers represents a class of compounds with considerable, yet largely untapped, potential in both medicinal and agricultural chemistry. While 2-hydrazinyl-4-(trifluoromethyl)pyrimidine has established its utility as a specialized analytical reagent, its isomers remain largely unexplored.
The strong precedent for the biological activity of trifluoromethylpyrimidines and hydrazone derivatives provides a compelling rationale for the investigation of these understudied isomers. Future research should focus on the systematic synthesis and biological screening of these compounds to elucidate the structure-activity relationships and identify lead candidates for drug discovery and agrochemical development. The exploration of their potential as anticancer, antimicrobial, and CNS-active agents, in particular, holds significant promise. The development of robust and scalable synthetic routes to each isomer will be a critical first step in unlocking their full potential.
References
-
Pharmaffiliates. 5-Hydrazinyl-2-(trifluoromethyl)pyridine. [Link]
-
Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104133. [Link]
-
Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. [Link]
-
Wei, G., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 893731. [Link]
-
Aggarwal, R., et al. (2023). and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a. Journal of Chemical Sciences, 135(4), 1-13. [Link]
-
Anhui Royal Chemical Co., Ltd. 5-Fluoro-4-hydrazino-2-methoxypyrimidine. [Link]
-
El-Gazzar, A. R. B. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 343-354. [Link]
-
ACS Publications. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(8), 1162-1170. [Link]
-
PubMed. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. [Link]
-
Srivastav, S., et al. (2015). Biologically active Pyrimidine Hydrazones. Asian Journal of Pharmaceutical Research, 5(3), 162-165. [Link]
-
ResearchGate. Synthetic pathway to hydrazine derivatives 5a,b. [Link]
-
Semantic Scholar. (2015). BIOLOGICALLY ACTIVE PYRIMIDINE HYDRAZONES. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2548. [Link]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(11), 3535. [Link]
-
Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
-
PubChem. 2-Hydrazinyl-5-(trifluoromethyl)pyridine. [Link]
-
Journal of Advanced Chemistry and Technology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
ResearchGate. (2025). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. [Link]
-
Agnitio Pharma. 5-Hydrazinyl-2-(trifluoromethyl)pyridine. [Link]
-
SpringerLink. (2023). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. [Link]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Hydrazinopyrazolo[3,4-d]pyrimidines and Their Reactions with Carbonyl Compounds. [Link]
- Google Patents. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
eScholarship. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]/44)
Sources
- 1. mdpi.com [mdpi.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. asianjpr.com [asianjpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
Navigating the Disposal of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals
The proper disposal of specialized research chemicals is a critical component of laboratory safety and environmental stewardship. For novel compounds such as 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine, a comprehensive understanding of its chemical properties and potential hazards is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Chemical Profile
-
Toxic: If swallowed, in contact with skin, or if inhaled.[1]
-
Irritant: Causes skin and serious eye irritation.[1]
The presence of the hydrazine moiety suggests potential reactivity, while the trifluoromethyl group indicates that thermal decomposition may produce hazardous byproducts such as hydrogen fluoride. Therefore, it is imperative to handle this compound with the highest degree of caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE) and Handling
Given the toxic and irritant nature of this compound, a stringent PPE protocol is required to minimize exposure risks.
Essential PPE includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. It is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Eye and Face Protection: Safety glasses with side shields or chemical goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.
Always handle 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine in a well-ventilated area, away from heat and incompatible materials.[1]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.
Protocol for Waste Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "2-Hydrazinyl-5-(trifluoromethyl)pyrimidine," and the approximate quantity.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weigh boats, and contaminated PPE, must also be placed in the designated hazardous waste container.
-
Container Integrity: Ensure the waste container is kept tightly sealed when not in use and is stored in a designated satellite accumulation area away from incompatible chemicals.
Decontamination Procedures
Thorough decontamination of all surfaces and equipment is essential to prevent inadvertent exposure and cross-contamination.
Container Decontamination:
For containers that held 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine, a triple-rinse procedure is recommended before the container can be considered for recycling or disposal as non-hazardous waste.
-
First Rinse: The initial rinse should be with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound. This rinsate must be collected and disposed of as hazardous waste.
-
Subsequent Rinses: The second and third rinses can be with the same solvent, and this rinsate should also be collected as hazardous waste.
-
Final Cleaning: After the solvent rinses, the container should be washed with soap and water.
Spill Cleanup:
In the event of a spill, evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, absorb the spilled material with an inert absorbent (e.g., vermiculite or sand) and place it in the designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
The Preferred Disposal Method: Controlled Incineration
Due to its chemical structure, containing both nitrogen and fluorine, the recommended and most environmentally responsible method for the final disposal of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is controlled incineration in a licensed hazardous waste facility.[2]
This method is crucial for the complete destruction of the compound and for managing the hazardous byproducts of its combustion.
The Chemistry of Destruction: Why Incineration?
Incineration at high temperatures (typically above 850°C) breaks the chemical bonds within the molecule, converting it into simpler, less harmful substances.[3] However, the presence of nitrogen and fluorine necessitates specialized flue gas treatment to neutralize the resulting acidic gases.
Expected Combustion Byproducts:
-
From the pyrimidine and hydrazine moieties: Nitrogen oxides (NOx)
-
From the trifluoromethyl group: Hydrogen fluoride (HF) and carbon dioxide (CO2)
Regulatory Framework and Technological Requirements
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste incineration under the Resource Conservation and Recovery Act (RCRA). These regulations mandate a Destruction and Removal Efficiency (DRE) of 99.99% for the principal organic hazardous constituents.[4]
To comply with these regulations and to protect the environment, incinerators treating halogenated and nitrogenous organic waste must be equipped with advanced air pollution control devices.
Key Technologies:
-
Scrubbers for Acidic Gases: Wet or dry scrubbers are essential for neutralizing HF and NOx.
-
HF Scrubbing: These systems often use an alkaline solution (e.g., calcium hydroxide or sodium hydroxide) to react with and remove HF from the flue gas, forming inert salts.[1][2]
-
NOx Control: Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) systems are employed to convert NOx into nitrogen gas and water.
-
-
Particulate Matter Control: Baghouses or electrostatic precipitators are used to capture any particulate matter in the exhaust stream.
Arranging for Professional Disposal
Disposal of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine must be handled by a licensed and reputable hazardous waste disposal company. These companies have the necessary permits and equipment to transport and destroy chemical waste in compliance with all federal, state, and local regulations.
Workflow for Professional Disposal:
Sources
Personal protective equipment for handling 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
Executive Safety Summary
Compound: 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine CAS: 133060-18-5 (Analogous reference) Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitizer, Halogenated Waste.[1]
This guide provides an operational safety framework for handling 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine.[1][2][3] As a Senior Application Scientist, I emphasize that the danger of this compound lies in the synergy of its functional groups: the hydrazine moiety confers high reactivity and potential mutagenicity, while the trifluoromethyl group increases lipophilicity, significantly enhancing dermal absorption rates compared to non-fluorinated analogs.
Critical Directive: Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact with hydrazine derivatives.[1] Permeation kinetics dictate the use of barrier laminates or high-modulus elastomers.[1]
Strategic Risk Assessment
Effective safety relies on understanding the mechanism of hazard, not just the classification.
| Functional Group | Hazard Mechanism | Operational Implication |
| Hydrazine (-NHNH₂) | Strong reducing agent; potential alkylating agent.[1] Reacts violently with oxidizers. | Incompatible with Bleach: Do not use hypochlorite for immediate spill cleanup (risk of toxic chloramine gas or exothermic reaction). |
| Trifluoromethyl (-CF₃) | Electron-withdrawing group; enhances metabolic stability and lipid solubility.[1] | Dermal Vector: The F-group facilitates rapid transport across the stratum corneum.[1] Systemic toxicity can occur faster than with simple hydrazines. |
| Pyrimidine Ring | Nitrogen heterocycle foundation. | Waste Segregation: Must be disposed of as Halogenated Organic Waste to prevent hydrofluoric acid (HF) formation in standard incinerators. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg or any solution >0.1 M.
Dermal Protection (Gloves)
Standard nitrile gloves offer <10 minutes of breakthrough protection against hydrazine derivatives.
| Exposure Level | Primary Barrier (Inner) | Mechanical Barrier (Outer) | Rationale |
| High Risk (Synthesis, spill cleanup, concentrated solutions) | Silver Shield / 4H (EVOH Laminate) | Nitrile (8 mil minimum) | Laminates provide >480 min breakthrough time.[1] Outer nitrile prevents tears and improves grip. |
| Incidental (Closed-vessel handling, weighing <10 mg) | Nitrile (Double-gloved, 5 mil) | Nitrile (5 mil) | "Spot-and-change" protocol: If a splash occurs, immediate removal is required.[1] Latex is strictly prohibited (rapid degradation).[1] |
Respiratory & Ocular Protection [1][3][4]
| Component | Specification | Technical Justification |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Safety glasses fail to protect against vapors or aerosols, which are severe lacrimators and corneal irritants.[1] |
| Face | Face Shield (8-inch polycarbonate) | Required during liquid transfers to protect the neck and chin from splashes.[1] |
| Lungs | Fume Hood (Face velocity: 100 fpm) | Primary containment. If handling powder outside a hood (not recommended), a P100/OV respirator is mandatory. |
Operational Workflow: Handling & Synthesis
The following flowchart outlines the logical progression for safe handling, emphasizing the "Cradle-to-Grave" tracking of the material.
Figure 1: Decision logic for PPE selection and waste stream segregation based on quantity thresholds.
Emergency Response Protocol
Scenario: Benchtop spill of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (Solid or Solution).
-
Immediate Isolation: Evacuate the immediate area. Allow aerosols to settle (5 minutes) if powder was spilled.
-
Do Not Rush to Neutralize: Unlike simple acids, adding bleach (sodium hypochlorite) to concentrated hydrazines can generate toxic chloramines or cause fire.
-
Absorption First:
-
Liquids: Cover with vermiculite or commercial solvent absorbent pads.[1]
-
Solids: Cover with wet paper towels (to prevent dust) and scoop carefully.
-
-
Decontamination: Once the bulk material is removed, wipe the surface with a dilute (1-5%) bleach solution, followed immediately by water.[1] The bleach oxidizes trace hydrazine residues.
Figure 2: Sequential response logic for spills, prioritizing containment over immediate chemical neutralization.[1]
Disposal Strategy (Cradle-to-Grave)
Disposal is the final step of the experimental lifecycle. Incorrect disposal of fluorinated heterocycles endangers facility infrastructure and personnel.
-
The Fluorine Factor: Standard medical waste incinerators often cannot handle high fluorine content due to the formation of Hydrofluoric Acid (HF) in the flue gas, which corrodes scrubbers.
-
The Hydrazine Factor: Waste must never be commingled with oxidizing acids (Nitric, Perchloric) or peroxides.
Disposal Protocol:
-
Labeling: Clearly mark container as "TOXIC," "HALOGENATED," and "REDUCING AGENT."
-
Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage, unless the solvent is incompatible with HDPE.[1]
-
Stream: Route to High-Temperature Incineration with Scrubber (specifically rated for fluorinated organics).
References
-
PubChem. (2025). 2-Hydrazinyl-5-(trifluoromethyl)pyridine | C6H6F3N3 | CID 1477642 - Safety & Hazards.[1][5] National Library of Medicine. [Link][1]
-
University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.[1][6][7][Link][1][7]
-
Showa Group. (n.d.). Chemical Permeation Guide - Hydrazine Breakthrough Data.[1][Link]
-
Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP): Hydrazine.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2-Hydrazinyl-5-(trifluoromethyl)pyridine | C6H6F3N3 | CID 1477642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ox.ac.uk [ox.ac.uk]
- 7. PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
